5-fluoro-3-methoxy-1H-indole
Description
Significance of the Indole (B1671886) Scaffold in Chemical and Biological Sciences
The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in chemical and biological sciences. jchr.org This privileged framework is present in a vast array of natural products, including the essential amino acid tryptophan, neurotransmitters like serotonin (B10506), and numerous alkaloids with potent pharmacological activities. bohrium.comirjmets.com Its unique electronic properties and the ability to participate in hydrogen bonding make it a versatile building block in medicinal chemistry, leading to the development of drugs for a wide range of diseases. creative-proteomics.comnih.gov
The indole nucleus is considered a pharmacophore in many bioactive compounds, contributing to their therapeutic effects. nih.gov Its derivatives have demonstrated a multitude of biological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antihypertensive properties. nih.govresearchgate.netijpsr.com The adaptability of the indole core allows for extensive chemical modifications, enabling the synthesis of large libraries of compounds for drug discovery and development. mdpi.comijpsjournal.com
Strategic Importance of Fluorination in Molecular Design and Reactivity Modulation
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.gov Fluorine's high electronegativity and small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å) allow it to mimic hydrogen sterically while profoundly altering the electronic properties of the molecule. tandfonline.comacs.org
Key effects of fluorination include:
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes. acs.org This can increase the half-life of a drug in the body.
Increased Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to improved binding affinity. tandfonline.combenthamscience.com
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (logP), acidity (pKa), and membrane permeability, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME). acs.orgnih.gov
Altered Chemical Reactivity: The strong electron-withdrawing nature of fluorine can influence the reactivity of nearby functional groups. numberanalytics.com
Influence of Methoxy (B1213986) Substitution on Indole Ring Reactivity and Electronic Properties
The methoxy group (-OCH3) is an influential substituent that significantly modifies the electronic landscape of the indole ring. It acts as a powerful electron-donating group through resonance, where the lone pairs on the oxygen atom delocalize into the aromatic system. stackexchange.comchemistrysteps.com This increased electron density particularly enhances the reactivity of the ortho and para positions relative to the methoxy group. vaia.com
Overview of Advanced Research Perspectives on 5-Fluoro-3-methoxy-1H-indole
Research into this specific compound could explore its potential as an intermediate in the synthesis of more complex molecules with tailored biological activities. evitachem.com For example, the Fischer indole synthesis is a common method for preparing substituted indoles and has been utilized in the synthesis of related compounds. scispace.com The unique combination of substituents in this compound makes it a valuable subject for studies in medicinal chemistry, materials science, and organic synthesis.
Data Tables
Table 1: Properties of Key Functional Groups
| Functional Group | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Effects on Indole Scaffold |
| Fluorine | 1.47 acs.org | 3.98 acs.org | Increases metabolic stability, modulates lipophilicity and pKa, enhances binding affinity. nih.govtandfonline.com |
| Methoxy | - | Oxygen: 3.44 acs.org | Electron-donating via resonance, activating the ring for electrophilic substitution. stackexchange.comchemistrysteps.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-3-methoxy-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-9-5-11-8-3-2-6(10)4-7(8)9/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRJASFKWSLXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC2=C1C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Fluoro 3 Methoxy 1h Indole and Its Functionalized Derivatives
Retrosynthetic Analysis and Identification of Key Precursors for 5-Fluoro-3-methoxy-1H-indole
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are made across the bonds that are typically formed in classical indole (B1671886) syntheses. This approach reveals several key precursors, each corresponding to a specific synthetic strategy.
The most common retrosynthetic disconnections for the indole ring lead to precursors for the Fischer, Bischler, Nenitzescu, Reissert, and Bartoli indole syntheses. These disconnections and the corresponding key precursors are outlined in the table below.
| Synthesis | Key Disconnection | Precursors |
| Fischer | C2-C3 and N1-C2 | 4-Fluorophenylhydrazine and a methoxyacetaldehyde (B81698) equivalent |
| Bischler | N1-C2 and C3-C3a | 4-Fluoroaniline (B128567) and an α-haloketone with a methoxy (B1213986) group |
| Nenitzescu | C5-C6 and C3a-C4 | A substituted benzoquinone and a β-amino-α,β-unsaturated carbonyl compound |
| Reissert | N1-C2 and C2-C3 | An appropriately substituted o-nitrotoluene and diethyl oxalate (B1200264) |
| Bartoli | N1-C7a and C3-C3a | An ortho-substituted nitroarene and a vinyl Grignard reagent |
Each of these precursor sets offers a distinct pathway to the target molecule, with its own advantages and challenges regarding precursor availability, reaction conditions, and control of regioselectivity. The choice of a particular synthetic route will often depend on the desired substitution pattern on the final indole product.
Classical Indole Synthesis Routes Adapted for Halogenated and Alkoxy-Substituted Anilines/Precursors
The synthesis of this compound necessitates the use of precursors bearing halogen and alkoxy substituents. Classical indole synthesis methods can be adapted for such precursors, although the electronic properties of these substituents can influence the reaction's feasibility and outcome.
Fischer Indole Synthesis Modifications
The Fischer indole synthesis is a robust and widely used method for constructing the indole core. wikipedia.orgchemeurope.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) and a carbonyl compound. wikipedia.orgchemeurope.com
For the synthesis of this compound, the logical precursors for a Fischer synthesis are 4-fluorophenylhydrazine and a methoxyacetaldehyde equivalent (e.g., methoxyacetaldehyde dimethyl acetal). The reaction proceeds through the formation of the corresponding hydrazone, followed by a jk-sci.comjk-sci.com-sigmatropic rearrangement and subsequent cyclization to furnish the indole ring.
Key Features of the Fischer Indole Synthesis for this compound:
| Parameter | Description |
| Precursors | 4-Fluorophenylhydrazine and methoxyacetaldehyde or its acetal (B89532). |
| Catalyst | Brønsted or Lewis acids such as HCl, H2SO4, or ZnCl2. wikipedia.org |
| Key Intermediate | 4-Fluorophenylhydrazone of methoxyacetaldehyde. |
| Potential Challenges | The electronic nature of the fluorine substituent can affect the rate of cyclization. Careful selection of the acid catalyst and reaction conditions is crucial to optimize the yield. |
One of the challenges in the Fischer indole synthesis is controlling the regioselectivity when using unsymmetrical ketones. However, in this case, the use of an aldehyde simplifies the reaction, leading to a single major product.
Bischler Indole Synthesis Strategies
The Bischler indole synthesis provides a route to indoles through the acid-catalyzed cyclization of an α-arylamino-ketone. wikipedia.orgresearchgate.net This intermediate is typically prepared from the reaction of an aniline (B41778) with an α-haloketone. wikipedia.org
To synthesize this compound via the Bischler method, a plausible route involves the reaction of 4-fluoroaniline with an appropriate α-haloketone, such as 1-bromo-1-methoxyacetone. The resulting α-arylamino-ketone would then be cyclized under acidic conditions.
Proposed Bischler Synthesis Route:
| Step | Reactants | Product |
| 1 | 4-Fluoroaniline and 1-bromo-1-methoxyacetone | 1-(4-Fluoroanilino)-1-methoxypropan-2-one |
| 2 | 1-(4-Fluoroanilino)-1-methoxypropan-2-one | This compound |
Recent advancements in the Bischler synthesis have focused on milder reaction conditions, including the use of microwave irradiation to improve yields and reduce reaction times. chemeurope.com However, a significant drawback of the traditional Bischler synthesis is the often harsh conditions required and the potential for the formation of isomeric byproducts. wikipedia.org
Nenitzescu Indole Synthesis Approaches
The Nenitzescu indole synthesis is a powerful method for the preparation of 5-hydroxyindoles from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.org While this method directly leads to 5-hydroxyindoles, modifications can be envisioned to access other substitution patterns.
A direct application of the Nenitzescu synthesis to produce this compound is not straightforward, as the reaction is specifically designed for 5-hydroxyindoles. However, it is a valuable method for creating a hydroxylated indole core that could potentially be further modified. For instance, a 5-hydroxyindole (B134679) derivative could be synthesized and the hydroxyl group subsequently converted to a methoxy group. The reaction can be performed with a variety of substituents on both the benzoquinone and the enamine. wikipedia.org
Reissert Indole Synthesis Variations
The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.org
For the synthesis of this compound, a potential starting material would be a suitably substituted o-nitrotoluene, such as 4-fluoro-2-methoxy-1-methyl-3-nitrobenzene. However, the synthesis of such a specifically substituted starting material could be complex. The Reissert synthesis is generally a multi-step process. wikipedia.org
General Steps of the Reissert Synthesis:
Condensation of an o-nitrotoluene with diethyl oxalate to yield an ethyl o-nitrophenylpyruvate.
Reductive cyclization of the pyruvate (B1213749) derivative to give an indole-2-carboxylic acid.
Decarboxylation of the indole-2-carboxylic acid to afford the final indole.
Bartoli Indole Synthesis Applications
The Bartoli indole synthesis is a versatile method for the preparation of 7-substituted indoles from the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. jk-sci.comwikipedia.orgresearchgate.net The presence of the ortho-substituent is crucial for the success of the reaction. jk-sci.comwikipedia.orgresearchgate.net
While the Bartoli synthesis is primarily used for 7-substituted indoles, modifications can allow for the synthesis of other isomers. For the synthesis of this compound, one would need to start with a nitroarene that would lead to the desired substitution pattern. A possible starting material could be 2,4-difluoro-1-nitrobenzene, where one of the fluorine atoms acts as the ortho-directing group and the other is at the position corresponding to the 5-position of the final indole. The methoxy group would need to be introduced from a substituted vinyl Grignard reagent.
A significant advantage of the Bartoli synthesis is its ability to tolerate a wide range of functional groups on both the nitroarene and the Grignard reagent. jk-sci.com A modification of this method involves using an ortho-bromo substituent as a directing group, which can be subsequently removed. wikipedia.org This strategy enhances the flexibility of the Bartoli synthesis. wikipedia.org
Leimgruber-Batcho Indole Synthesis Adaptations for Substituted Systems
The Leimgruber-Batcho indole synthesis is a powerful and versatile method for the preparation of indoles, especially those unsubstituted at the 2- and 3-positions. clockss.orgwikipedia.org It has become a popular alternative to the Fischer indole synthesis due to the commercial availability of many ortho-nitrotoluene precursors and the high yields achieved under relatively mild conditions. wikipedia.org The synthesis proceeds in two main steps: the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal, followed by a reductive cyclization to form the indole ring. wikipedia.org
For the synthesis of this compound, the Leimgruber-Batcho reaction would require a specifically substituted starting material, namely 4-fluoro-2-methyl-nitrobenzene, to introduce the 5-fluoro substituent in the final indole product. The initial step involves the condensation of this o-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine (B122466) to accelerate the reaction. wikipedia.org This forms a β-dimethylamino-2-nitrostyrene intermediate.
The subsequent and crucial step is the reductive cyclization of this enamine intermediate. A variety of reducing agents can be employed, allowing for the tailoring of the synthesis to be compatible with a wide range of functional groups. clockss.org Common reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel, as well as chemical reductions with reagents like iron in acetic acid or sodium dithionite. wikipedia.orgosi.lv A new catalytic system comprising ferric chloride, activated carbon, and hydrazine (B178648) has also been proposed for this reductive cyclization, offering high yields for various substituted indoles. osi.lv
While the classic Leimgruber-Batcho synthesis yields indoles unsubstituted at the 2- and 3-positions, modifications have been developed to introduce substituents at these positions. researchgate.netresearchgate.net For the introduction of a 3-methoxy group, a post-synthesis functionalization of the 5-fluoroindole (B109304) core would be necessary.
| Feature | Description | Relevance to this compound |
|---|---|---|
| Starting Material | Substituted o-nitrotoluenes. wikipedia.org | Requires 4-fluoro-2-methyl-nitrobenzene for the 5-fluoro moiety. |
| Key Intermediate | β-Dialkylamino-2-nitrostyrene. clockss.org | Formed by condensation with a formamide acetal. |
| Reductive Cyclization | Various methods available (catalytic hydrogenation, chemical reduction). clockss.orgwikipedia.org | Choice of reducing agent depends on other functional groups present. |
| Substitution Pattern | Typically yields 2,3-unsubstituted indoles. clockss.org | The 3-methoxy group would need to be introduced in a separate step. |
Modern and Catalytic Synthetic Strategies for Substituted Indole Scaffolds
Modern organic synthesis has seen the advent of powerful transition metal-catalyzed reactions that offer high efficiency, selectivity, and functional group tolerance in the construction of complex molecules like substituted indoles. These methods provide alternative and often more direct routes to functionalized indole scaffolds compared to classical named reactions.
Transition metals, particularly palladium, copper, and rhodium, have been extensively utilized in the development of novel indole syntheses. These metals can catalyze a variety of transformations, including cyclizations and cross-coupling reactions, that enable the construction of the indole ring with diverse substitution patterns.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in indole chemistry is well-established. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the functionalization of pre-formed indole rings. For the synthesis of the indole core itself, palladium catalysts can promote the cyclization of appropriately substituted anilines.
One notable approach involves the palladium-catalyzed coupling of 2-alkynylbromoarenes with ammonia (B1221849) or primary amines, followed by cyclization to form the indole ring. nih.gov This method allows for the synthesis of a range of substituted indoles under relatively mild conditions. Another strategy is the palladium-catalyzed cascade carbopalladation/carbonylation reaction, which can be used to construct functionalized oxindoles, valuable precursors to indoles. d-nb.info
Furthermore, palladium-catalyzed C-H activation and functionalization have emerged as powerful strategies for the direct introduction of substituents onto the indole nucleus, which will be discussed in more detail in a later section. acs.orgnih.gov
| Reaction Type | Description | Potential Application for this compound |
|---|---|---|
| Cross-Coupling (e.g., Suzuki, Heck) | Functionalization of a pre-formed indole ring with various coupling partners. arkat-usa.org | Introduction of substituents at various positions of the this compound core. |
| Ammonia Cross-Coupling/Cyclization | Synthesis of indoles from 2-alkynylbromoarenes and ammonia. nih.gov | A potential route to the 5-fluoroindole core, with the methoxy group introduced subsequently. |
| Cascade Carbonylative Synthesis | Formation of functionalized oxindoles, which can be converted to indoles. d-nb.info | An indirect route to the target molecule. |
| C-H Functionalization | Direct introduction of functional groups onto the indole ring. acs.orgnih.gov | A direct method to introduce additional functionality to the this compound scaffold. |
Copper catalysis offers a cost-effective and efficient alternative to palladium for many organic transformations. In the context of synthesizing fluorinated indoles, copper-catalyzed methods are particularly relevant. Copper can mediate the fluorination of aryl halides, providing a route to introduce the fluorine atom onto the aromatic ring of a precursor molecule.
Copper-catalyzed multicomponent reactions have been developed for the construction of fluorinated indole-quinoxalin-2(1H)-ones. researchgate.net Additionally, copper-catalyzed tandem reactions, such as the Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling, have been employed for the synthesis of multisubstituted indoles from readily available aryl iodides and enamines. acs.orgorganic-chemistry.org This approach offers a modular and practical assembly of the indole scaffold. acs.org
Furthermore, copper(II)-catalyzed direct C3 chalcogenylation of indoles demonstrates the utility of copper in the functionalization of the indole ring. mdpi.com This reaction is tolerant of various functional groups, including methoxy and halo substituents. mdpi.com
Rhodium catalysts have emerged as powerful tools for the synthesis of indoles through various cyclization strategies. acs.org Rhodium(I) catalysts can effect the cyclization of o-alkynyl phenols and anilines, leading to the formation of 2,3-disubstituted benzofurans and indoles, respectively. acs.org This domino approach allows for the one-pot synthesis of these heterocyclic systems in good to excellent yields. acs.org
Rhodium(III)-catalyzed C-H activation has also been extensively explored for indole synthesis and functionalization. thieme-connect.com For instance, the oxidative coupling of acetanilides and internal alkynes mediated by a rhodium(III) catalyst provides a route to highly functionalized indoles. acs.org Another approach involves the rhodium-catalyzed cyclization of 2-ethynylanilines in the presence of isocyanates, which affords indole-3-carboxamides through a tandem cyclization-addition sequence. nih.govorganic-chemistry.org This method is notable for its mild reaction conditions and broad substrate scope. organic-chemistry.org
Direct C-H activation and functionalization have revolutionized the synthesis of complex organic molecules by providing a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. chim.itnih.gov The indole nucleus possesses multiple C-H bonds with varying reactivity, making regioselective functionalization a significant challenge. chim.itnih.gov
Transition-metal-catalyzed C-H activation, particularly with palladium and rhodium, has enabled the selective functionalization of various positions on the indole ring. thieme-connect.comnih.gov The use of directing groups, which coordinate to the metal catalyst and position it in proximity to a specific C-H bond, has been instrumental in achieving high regioselectivity. nih.gov
For the functionalization of the pyrrole (B145914) ring of indole, C-H activation reactions typically occur at the C2 or C3 positions due to the inherent nucleophilicity of this part of the molecule. chim.itnih.gov However, with the aid of appropriate directing groups, functionalization at the less reactive C4–C7 positions of the benzene (B151609) ring has been successfully achieved. nih.govacs.org These methodologies allow for the introduction of a wide array of functional groups, including alkyl, aryl, and heteroaryl moieties, onto the indole scaffold. acs.orgnih.gov
Rhodium(III)-catalyzed C-H activation has been successfully applied to the C2, C4, and C7 positions of the indole core, showcasing the versatility of this approach. thieme-connect.com Furthermore, rhodium-catalyzed undirected C-H activation/alkene insertion has been developed for the synthesis of diverse indole-fused polycyclics. nih.govacs.org
| Strategy | Key Features | Regioselectivity | Applicability to this compound |
|---|---|---|---|
| Directed C-H Activation | Requires a directing group to achieve regioselectivity. nih.gov | Can be tuned to target specific C-H bonds (C2, C4, C7, etc.). thieme-connect.comnih.gov | Could be used to introduce additional substituents at specific positions of the this compound core by attaching a suitable directing group. |
| Undirected C-H Activation | Does not require a directing group; relies on the inherent reactivity of the C-H bonds. nih.gov | Generally less regioselective than directed methods. | May lead to a mixture of products if multiple C-H bonds are reactive. |
| Cross-Dehydrogenative Coupling (CDC) | Forms a C-C bond by the formal removal of two hydrogen atoms from the coupling partners. chim.it | Can be used for C2 and C3 functionalization of indoles. chim.it | A potential method for introducing substituents at the C2 position of this compound. |
Electrosynthesis as a Green Alternative for Fluorinated Indole Derivatives
Electrosynthesis is increasingly recognized as a powerful and sustainable tool in organic chemistry, offering an alternative to conventional methods that often rely on hazardous reagents. acs.org By using electricity as a traceless reagent, electrochemical methods can minimize waste and improve safety. acs.orgresearchgate.net In the context of fluorinated indoles, electrosynthesis provides innovative pathways for creating these valuable compounds under mild conditions.
A notable green electrochemical approach involves the dearomatization of indoles to introduce fluorine-containing groups without the need for external oxidants. acs.org This method can deliver a variety of tri- and difluoromethylated spiroindolines, demonstrating the potential of electrosynthesis to construct complex fluorinated heterocyclic systems. acs.org While direct electrochemical fluorination of the indole core presents challenges due to the low nucleophilicity of fluoride (B91410) ions and potential anode passivation, strategic approaches have been developed. acs.org Selective electrochemical fluorination is often achieved in aprotic solvents with supporting fluoride salts, typically at constant potentials slightly above the substrate's first oxidation potential. acs.org
Furthermore, electrochemical methods facilitate dehydrogenative cyclization reactions for indole synthesis. For instance, the electrocatalytic synthesis of 3-substituted and 2,3-disubstituted indoles from 2-vinylanilides can be achieved using an organic redox catalyst without any external chemical oxidants. organic-chemistry.org Such protocols, which are often catalyst-free and metal-free, are scalable and exhibit wide substrate compatibility, highlighting the practical advantages of electrosynthesis in preparing indole precursors that could subsequently be fluorinated and methoxylated. researchgate.net
Key features of electrochemical synthesis for fluorinated indoles are summarized in the table below.
| Feature | Description | Reference |
| Reagent | Electricity serves as a "green" and traceless reagent. | acs.orgresearchgate.net |
| Conditions | Reactions are often conducted under mild, oxidant-free conditions. | acs.org |
| Selectivity | Can achieve regioselective fluorination through controlled potential electrolysis. | acs.org |
| Versatility | Enables various transformations including dearomatization, cyclization, and annulation. | researchgate.netacs.org |
| Sustainability | Reduces the need for hazardous chemical oxidants and reagents. | acs.orgorganic-chemistry.org |
Green Chemistry Protocols and Sustainable Methodologies in Indole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of indole derivatives to reduce environmental impact and enhance efficiency. researchgate.net These methodologies prioritize the use of non-hazardous solvents, catalyst-free systems, and energy-efficient techniques like microwave irradiation. researchgate.nettandfonline.com
One prominent green strategy is the use of multicomponent reactions (MCRs) in benign solvents. An innovative two-step reaction has been developed to assemble the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. This method proceeds under mild conditions in ethanol (B145695) without a metal catalyst, offering a sustainable route to a variety of indole derivatives. rsc.org Similarly, catalyst-free MCRs for synthesizing poly-substituted pyrroles attached to an indole core have been developed using green solvents, featuring simple workup procedures and avoiding column chromatography. acs.org
Water, as an environmentally benign solvent, has been utilized for the efficient synthesis of 3,3'-diindolylmethanes (DIMs) from indoles and aldehydes. With sulfuric acid as a catalyst, these reactions are often complete within minutes, providing excellent yields and a simple workup, making the protocol suitable for large-scale synthesis. semanticscholar.org
Microwave-assisted synthesis represents another cornerstone of green chemistry in this field. It significantly accelerates reactions, leading to rapid, efficient, and convenient synthesis of indole derivatives. tandfonline.com This technique has been applied to classic reactions like the Fischer indole synthesis, often resulting in higher yields and shorter reaction times compared to conventional heating. researchgate.net
The table below highlights various green chemistry approaches for indole synthesis.
| Methodology | Key Features | Examples | Reference |
| Multicomponent Reactions | Atom economy, operational simplicity, use of benign solvents (e.g., ethanol). | Ugi MCR followed by acid-induced cyclization. | rsc.org |
| Aqueous Synthesis | Use of water as a green solvent, short reaction times, simple work-up. | Sulfuric acid-catalyzed synthesis of DIMs. | semanticscholar.org |
| Microwave Irradiation | Rapid heating, reduced reaction times, improved yields. | Fischer indole synthesis, thiocyanation of indoles. | researchgate.nettandfonline.com |
| Catalyst-Free Protocols | Avoids metal catalysts, simplifies purification. | Synthesis of indole-pyrrole conjugates. | acs.org |
| Sustainable Units | Use of indole as a building block for sustainable materials. | Synthesis of high-quality biopolyesters. | rsc.org |
Regioselective Introduction of Specific Substituents onto the Indole Core
Achieving regiocontrol is a critical challenge in the synthesis of multi-substituted indoles like this compound. The electronic nature of the indole ring dictates that electrophilic substitution typically occurs at the C3 position. nih.gov However, strategic modifications and specialized reaction conditions are required to direct functionalization to other positions, such as C5, and to introduce substituents that may not follow the intrinsic reactivity of the ring.
Strategies for 5-Fluorination of Indole Precursors
Introducing a fluorine atom at the C5 position of the indole ring requires overcoming the inherent preference for C3 substitution. Direct C5-H functionalization is a desirable but challenging goal. Recent advances have led to methods for the regioselective C5-H direct iodination of indoles under mild, metal-free conditions, which proceeds via a radical pathway. rsc.org The resulting 5-iodoindole (B102021) is a versatile intermediate that can be further functionalized.
For direct fluorination, electrophilic fluorinating reagents are commonly employed. The choice of reagent and reaction conditions is crucial for controlling regioselectivity. Reagents like Selectfluor have been used for the fluorination of various heterocyclic compounds. acs.org The regioselectivity can be influenced by the pre-existing substituents on the indole ring and the presence of directing groups. In strongly acidic media, the indole nitrogen is protonated, which deactivates the pyrrole ring and can favor substitution on the benzene ring, potentially at the C5 position. bhu.ac.in
A general approach involves the synthesis of a precursor already containing the fluorine atom on the benzene ring, which is then used to construct the indole core. The Fischer indole synthesis, for example, can be performed with a 4-fluorophenylhydrazine precursor to yield a 5-fluoroindole derivative. scispace.com
Methodologies for 3-Methoxylation of the Indole Ring
The C3 position of indole is highly nucleophilic, making it the primary site for electrophilic attack. nih.gov However, the direct introduction of a methoxy group at C3 is not straightforward. Oxidation of the indole ring often leads to the formation of oxindoles. rsc.org
One common strategy involves the synthesis of an indole derivative with a suitable leaving group at the C3 position, which can then be displaced by a methoxide (B1231860) source. For instance, 3-bromoindoles or 3-iodoindoles can serve as precursors for nucleophilic substitution.
Alternatively, methods can be employed that first generate an intermediate susceptible to nucleophilic attack at C3. For example, the oxidation of indole-3-carbaldehyde can lead to intermediates that allow for subsequent functionalization. google.com The synthesis of methoxy-activated indoles has been extensively studied, with methods like the Bischler and Hemetsberger syntheses being commonly used to prepare precursors that can be further modified. chim.it
Control of Regioselectivity in Multi-Substituted Indole Synthesis
The synthesis of a molecule with specific substituents at both the C3 and C5 positions, such as this compound, requires precise control over the reaction sequence and methodology. Several strategies have been developed to govern the regioselectivity of C-H functionalization in indoles. scispace.com
One powerful approach is the use of directing groups. By temporarily installing a directing group on the indole nitrogen, it is possible to steer metal catalysts to specific C-H bonds, including those on the benzene ring. nih.gov While many directing-group strategies favor ortho-functionalization (C2 or C7), specific templates can be designed for remote functionalization. scispace.com
Ligand development in transition-metal catalysis also plays a crucial role. Different ligands can switch the regioselectivity of a reaction. For instance, in the Pd(II)-catalyzed aerobic oxidative Heck reaction of indoles, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands can achieve a switch between C3- and C2-selectivity. scispace.com Similarly, in palladium-catalyzed alkylation, the choice of base and reaction media can control whether N-alkylation or C3-alkylation occurs. acs.org
The aryne distortion model provides another tactic for controlling regioselectivity. By designing specific indolyne precursors, it is possible to manipulate the regioselectivity of nucleophilic additions to the benzenoid ring of the indole, providing access to uniquely substituted derivatives. nih.gov
A summary of strategies for regiocontrol is presented below.
| Strategy | Mechanism | Target Position(s) | Reference |
| Directing Groups | Coordination of a metal catalyst to a specific C-H bond guided by a directing group on the N1 position. | C2, C7, remote positions. | scispace.comnih.gov |
| Ligand Control | Altering the steric or electronic properties of the catalyst's ligand sphere to favor one reaction pathway over another. | C2 vs. C3. | scispace.com |
| Protecting Groups | Modulating the nucleophilicity of the indole ring; N-protection can deactivate the C3 position towards certain electrophiles. | C5, C6. | bhu.ac.innih.gov |
| Precursor Synthesis | Building the indole core from pre-functionalized starting materials (e.g., a substituted aniline or hydrazine). | Any position. | scispace.com |
| Aryne Intermediates | Utilizing distortion in unsymmetrical indolynes to predict and control the regioselectivity of nucleophilic additions. | C4, C5, C6, C7. | nih.gov |
Chemical Reactivity and Advanced Derivatization of 5 Fluoro 3 Methoxy 1h Indole
Electrophilic Substitution Reactions on the 5-Fluoro-3-methoxy-1H-indole Nucleus
Electrophilic substitution is the most characteristic reaction of the indole (B1671886) ring. The presence of the nitrogen lone pair results in a high electron density within the heterocyclic ring, particularly at the C-3 position.
The indole nucleus is most susceptible to electrophilic attack at the C-3 position. This preference is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate) more effectively than when attack occurs at the C-2 position. Functionalization at the C-3 position is a cornerstone of indole chemistry, utilized in the synthesis of numerous biologically important molecules. nih.govbeilstein-journals.org
Common electrophilic substitution reactions directed at the C-3 position include:
Vilsmeier-Haack Formylation : This reaction introduces a formyl group (-CHO) at the C-3 position using phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The process begins with the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich indole. evitachem.comvulcanchem.com
Friedel-Crafts Type Reactions : Indoles, including those activated by methoxy (B1213986) groups, readily undergo alkylation and acylation. nih.govbeilstein-journals.org A notable example is the reaction with aromatic fluoromethyl ketones, catalyzed by systems like K₂CO₃/n-Bu₄PBr in water, to yield C-3 substituted indolylmethanols. beilstein-journals.orgd-nb.info
Iodine-Catalyzed Reactions : Molecular iodine can catalyze the electrophilic substitution of indoles. For instance, an iodine-catalyzed coupling of trifluoromethyl(indolyl)phenylmethanols with 5-methoxy-1H-indole derivatives proceeds efficiently, demonstrating the high reactivity of the C-3 position. d-nb.infobeilstein-journals.org
While C-3 is the most reactive site, reactions at the C-2 position can occur, particularly if the C-3 position is already substituted. chim.it
The substituents on the benzene (B151609) portion of the indole ring significantly modulate its reactivity. nih.gov
Methoxy Group (-OCH₃) : As a strong electron-donating group (EDG) through resonance, the 5-methoxy group increases the electron density of the entire indole nucleus, thereby enhancing the rate of electrophilic substitution reactions. chim.itscbt.com While it activates the entire ring, its directing effect can also influence regioselectivity, sometimes promoting substitution at the C-4 and C-6 positions.
Fluoro Group (-F) : The fluorine atom at the C-5 position acts as an electron-withdrawing group (EWG) through induction, which deactivates the ring towards electrophilic attack. However, it is a weak deactivator compared to other halogens or a nitro group. In some contexts, the presence of a 5-fluoro substituent has been shown to be well-tolerated in electrophilic substitutions at C-3, leading to high yields of the desired products. nih.govmdpi.com The interplay between the activating -OCH₃ group and the deactivating -F group creates a nuanced reactivity profile that can be exploited for selective functionalization.
| Reaction Type | Reagents | Position of Attack | Influence of Substituents |
| Vilsmeier-Haack | POCl₃, DMF | C-3 | Methoxy group enhances reactivity. |
| Friedel-Crafts Alkylation | Fluoromethyl ketones, K₂CO₃/n-Bu₄PBr | C-3 | Both methoxy (EDG) and fluoro (EWG) substituted indoles are well-tolerated. nih.gov |
| Iodine-Catalyzed Coupling | I₂, Indolylmethanols | C-3 | Methoxy group at C-5 facilitates the reaction. d-nb.info |
Nucleophilic Reactions and Pathways
While less common than electrophilic substitution, nucleophilic reactions on the this compound ring are possible, primarily as nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fluorine atom at C-5 can activate the indole ring for such reactions, particularly at the C-4 and C-6 positions. Furthermore, the fluorine atom itself can be displaced by a strong nucleophile under specific reaction conditions, allowing for the synthesis of diverse derivatives. smolecule.com
Radical Reactions and Mechanistic Insights
Radical reactions involving the indole nucleus are less explored than ionic pathways but offer unique synthetic opportunities. The synthesis of functionalized indoles can be achieved through radical mechanisms, including cross-coupling and cyclization reactions. For instance, radical benzylic bromination has been demonstrated on the methyl group of a related bromo-methylindole derivative, suggesting that if an appropriate side chain were present on the this compound core, similar radical transformations could be possible. rsc.org Mechanistic studies, sometimes involving radical quenching experiments, are used to confirm the involvement of radical intermediates in certain indole functionalization reactions. acs.org
N-1 Functionalization Strategies (e.g., Alkylation, Acylation)
The nitrogen atom of the indole ring (N-1) possesses a proton that can be readily removed by a base, rendering the nitrogen nucleophilic. This allows for a variety of functionalization strategies, including alkylation and acylation, which are crucial for modifying the compound's properties and preventing unwanted side reactions at the N-H position during other transformations. jst.go.jp
N-Acylation : The indole nitrogen can be acylated using acylating agents like aromatic sulfonyl chlorides in the presence of a base. nih.gov For example, 5-fluoroindole (B109304) and 5-methoxyindole (B15748) have been successfully protected via N-arylsulfonylation. nih.gov Friedel-Crafts acylation can also occur at the nitrogen under certain conditions. researchgate.net
N-Alkylation : The reaction of the deprotonated indole with alkyl halides or other alkylating agents yields N-alkylated products. mdpi.com This is a common strategy in multi-step syntheses. For example, the reaction of 5-fluoro-1H-indole-3-carbaldehyde with various amines (a form of N-alkylation) is a key step in the van Leusen imidazole (B134444) synthesis. nih.gov
| Functionalization | Reagent Type | Example Reagents | Product |
| N-Acylation | Sulfonyl Chlorides | Aromatic sulfonyl chlorides | N-Sulfonylindole nih.gov |
| N-Alkylation | Amines / Alkyl Halides | 4-Methoxybenzylamine, Phenethylamine | N-Alkylindole nih.gov |
Transformations Involving the Methoxy Group (e.g., Demethylation, O-Alkylation)
The 3-methoxy group is a key functional handle that can be chemically transformed.
Demethylation : The most common transformation is the cleavage of the methyl ether to yield the corresponding 3-hydroxyindole (indoxyl) derivative. This is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent for demethylating methoxy groups on indole rings. vulcanchem.com Care must be taken during other reactions, as certain conditions, such as prolonged refluxing in solvents like DMSO, can also lead to unintended demethylation.
O-Alkylation : While less documented for the 3-methoxy position specifically, O-alkylation is a fundamental reaction of hydroxyl groups. If the this compound is first demethylated to 5-fluoro-1H-indol-3-ol, the resulting hydroxyl group could then be O-alkylated using an alkyl halide and a base, providing a route to other 3-alkoxy derivatives.
| Transformation | Reagent | Conditions | Product |
| Demethylation | Boron tribromide (BBr₃) | Typically in an inert solvent like DCM | 3-Hydroxyindole derivative vulcanchem.com |
| Demethylation | Dimethyl sulfoxide (B87167) (DMSO) | Prolonged reflux | 3-Hydroxyindole derivative |
Functionalization at C-3 Position through Condensation and Coupling Reactions
The C-3 position of the indole ring is the most nucleophilic carbon and is highly susceptible to electrophilic attack. rsc.org However, in this compound, this position is already substituted with a methoxy group. Therefore, direct functionalization at C-3 typically involves reactions that either replace the methoxy group or, more commonly, utilize a precursor where the C-3 position is occupied by a more reactive functional group, such as a formyl or carboxyl group.
Condensation reactions often begin with an indole-3-carbaldehyde derivative. For instance, the reaction of 5-fluoro-1H-indole-3-carbaldehyde with various amines and p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate leads to the formation of 3-(1-substituted-1H-imidazol-5-yl)-5-fluoro-1H-indoles. nih.gov This multicomponent reaction showcases a versatile method for introducing complex heterocyclic moieties at the C-3 position.
Another strategy for C-3 functionalization is through coupling reactions. Gold(III)-catalyzed decarboxylative coupling of indole-3-carboxylic acids with benzylic alcohols provides an efficient route to 3-benzylindoles. acs.org This method is tolerant of various functional groups on both the indole ring and the alcohol, suggesting its potential applicability to a 5-fluoro-3-methoxyindole-3-carboxylic acid precursor. Similarly, a metal-free, Cs₂CO₃/oxone®-mediated C-3 alkylation of indoles with heteroaryl methyl alcohols has been developed, which proceeds via a hydrogen autotransfer-type mechanism. chemrxiv.org This reaction works well with electron-rich indoles, such as 5-methoxyindole. chemrxiv.org
The Ugi-azide multicomponent reaction represents another powerful tool for C-3 functionalization, reacting an indole, an isocyanide, an aldehyde, and trimethylsilyl (B98337) azide (B81097) (TMSN₃) to create complex α-aminoacyl-amide derivatives at the C-3 position. rsc.org
| Reaction Type | Precursor | Reagents | Product Type | Ref. |
| Condensation | 5-Fluoro-1H-indole-3-carbaldehyde | Amine, TosMIC, K₂CO₃ | 3-(1-Substituted-1H-imidazol-5-yl) derivative | nih.gov |
| Multicomponent | Indole | Isocyanide, Aldehyde, TMSN₃ | α-Aminoacyl-amide derivative at C-3 | rsc.org |
| Decarboxylative Coupling | Indole-3-carboxylic acid | Benzylic alcohol, Gold(III) catalyst | 3-Benzylindole derivative | acs.org |
| Alkylation | Indole | Heteroaryl methyl alcohol, Cs₂CO₃/Oxone® | 3-Heteroarylmethyl-indole derivative | chemrxiv.org |
| C-H Coupling | Indole | 1,4-Naphthoquinone, B(C₆F₅)₃ | 3-(1,4-Naphthoquinon-2-yl)indole | researchgate.net |
Cross-Coupling Reactions for Further Diversification of this compound
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For the diversification of the this compound scaffold, a common strategy involves introducing a halogen atom at a specific position to serve as a handle for these reactions.
The C-3 position can be activated for cross-coupling by iodination. For example, 5-fluoro-1H-indole-2-carbonitrile can be iodinated at the C-3 position to yield 5-fluoro-3-iodo-1H-indole-2-carbonitrile. mdpi.com This 3-iodo derivative is a versatile substrate for various palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, allowing for the introduction of a wide array of substituents at this position. mdpi.com While this example has a nitrile at C-2, the principle applies to other substituted indoles.
The Heck reaction, specifically a double dehydrogenative variant, has been employed to synthesize pyrano[3,4-b]indol-1(9H)-ones from indole-2-carboxylic acids and alkenes. acs.org This rhodaelectro-catalyzed process is compatible with a 5-fluoro substituent on the indole ring, demonstrating the utility of electrochemical methods in indole diversification. acs.org
Furthermore, halogenation at other positions of the indole ring, such as C-4 or C-7, opens up possibilities for functionalization via reactions like the Sonogashira cross-coupling to introduce alkynyl groups. chim.it The presence of the 5-fluoro and 3-methoxy groups would electronically influence the reactivity of these positions.
| Reaction Name | Substrate | Coupling Partner | Catalyst/Reagents | Product | Ref. |
| Suzuki-Miyaura | 3-Iodo-indole derivative | Boronic acid/ester | Pd catalyst, Base | 3-Aryl/vinyl-indole | mdpi.com |
| Sonogashira | 3-Iodo-indole derivative | Terminal alkyne | Pd/Cu catalyst, Base | 3-Alkynyl-indole | mdpi.com |
| Heck | 3-Iodo-indole derivative | Alkene | Pd catalyst, Base | 3-Alkenyl-indole | mdpi.com |
| Stille | 3-Iodo-indole derivative | Organostannane | Pd catalyst | 3-Aryl/vinyl-indole | mdpi.com |
| Dehydrogenative Heck | 5-Fluoro-indole-2-carboxylic acid | Alkene | Rh catalyst (electrochem) | Pyrano[3,4-b]indol-1(9H)-one | acs.org |
Oxidative and Reductive Transformations of the Indole Ring System
The indole ring system can undergo both oxidative and reductive transformations, leading to a variety of related heterocyclic structures. The electronic nature of the substituents significantly impacts the outcome of these reactions.
Reductive Transformations: The reduction of the indole C2=C3 double bond is a common transformation, yielding the corresponding indoline. This can be achieved using various reducing agents. A study on the reduction of indoles by hydroboranes showed that the process often involves the initial tautomerization of the 1H-indole to a 3H-indole (indolenine), which is then reduced. cardiff.ac.uk The presence of an electron-donating group like methoxy at C-5 facilitates this tautomerization, making the indole more susceptible to reduction compared to unsubstituted indole. cardiff.ac.uk Conversely, an electron-withdrawing fluorine at C-5 slightly disfavors this step. cardiff.ac.uk The reduction of indole itself with borane (B79455) dimethylsulfide complex (BMS) can yield the indoline-BH₃ complex. cardiff.ac.uk
Another important reductive process is the reductive cyclization of ortho-nitroaryl compounds. For example, 3-(5-fluoro-1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one, formed from the Michael addition of 5-fluoroindole to a nitrochalcone, can be treated with iron in hydrochloric acid (Fe/HCl). mdpi.com This reduces the nitro group to an amine, which then undergoes intramolecular cyclization to form a 4-(5-fluoro-1H-indol-3-yl)quinoline derivative. mdpi.com
Oxidative Transformations: Oxidation of indoles can lead to various products depending on the oxidant and reaction conditions. For example, the oxidation of an aldehyde group at the C-3 position of a related indole (7-fluoro-5-methoxy-1H-indole-3-carboxaldehyde) to a carboxylic acid can be achieved using potassium permanganate (B83412). evitachem.com
A more complex oxidative transformation is the intramolecular amino-hydroxylation of o-allenyl anilines, which can be used to construct the indole ring itself. nsf.gov In this reaction, treatment with lead(IV) carboxylates results in C-N and C-O bond formation. The reaction is favored by electron-donating substituents on the aniline (B41778) ring, such as methoxy, while electron-withdrawing groups like fluorine are also tolerated. nsf.gov Dakin oxidation allows for the conversion of aryl aldehydes to phenols using hydrogen peroxide, a reaction that could be applied to formyl-substituted indoles. chim.it
| Transformation | Substrate Type | Reagents | Product Type | Key Finding | Ref. |
| Reduction | Substituted 1H-Indole | Hydroboranes (e.g., BMS) | Indoline | 5-Methoxy group facilitates the prerequisite tautomerization step. | cardiff.ac.uk |
| Reductive Cyclization | 3-(Indol-3-yl)-3-(2-nitrophenyl) derivative | Fe / HCl | 4-Indolylquinoline derivative | Efficiently constructs quinoline (B57606) ring fused to indole moiety. | mdpi.com |
| Oxidation | Indole-3-carbaldehyde | KMnO₄ | Indole-3-carboxylic acid | Standard oxidation of the aldehyde group. | evitachem.com |
| Oxidative Cyclization | o-Allenyl aniline | Lead(IV) carboxylates | 3-Acyloxy-indole | Electron-donating groups on the aniline ring favor the reaction. | nsf.gov |
Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature
A comprehensive search for scientific literature and analytical data concerning the chemical compound this compound has yielded no specific experimental data for its structural elucidation and characterization. Despite targeted searches for its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, no detailed findings are available in the public domain.
The requested analytical information, crucial for confirming the compound's molecular structure, includes:
¹H, ¹³C, and ¹⁹F NMR spectroscopy: Essential for determining the arrangement of proton, carbon, and fluorine atoms.
Advanced 2D NMR techniques (COSY, HSQC, HMBC, NOESY): Used to establish connectivity and spatial relationships between atoms within the molecule.
High-Resolution Mass Spectrometry (HRMS): Necessary for confirming the exact molecular weight and elemental composition.
While data exists for structurally related compounds—such as 5-fluoro-3-methyl-1H-indole, 5-fluoro-3-(methoxymethyl)-1H-indole, and other indole derivatives—these analogues possess different substituents, and their spectral data cannot be used to accurately describe this compound.
The absence of this information in research databases and scientific publications prevents the creation of a detailed article on its structural characterization as per the requested outline. The compound is listed by some chemical suppliers, suggesting it is available for purchase, but its detailed analytical characterization has not been published or made publicly accessible. Therefore, the specific data required for the sections on NMR spectroscopy and mass spectrometry could not be sourced.
Structural Elucidation and Advanced Analytical Characterization of 5 Fluoro 3 Methoxy 1h Indole
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) Fragmentation Studies
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques coupled with mass spectrometry (MS) that are instrumental in analyzing indole (B1671886) derivatives. creative-proteomics.com These methods provide detailed information on the molecular weight and fragmentation patterns, which are crucial for structural elucidation. creative-proteomics.comnih.gov
In ESI-MS, reproducible and predictable fragmentation pathways can be established for specific structural classes of compounds. nih.gov For indole derivatives, the fragmentation patterns often involve the cleavage of substituent groups from the indole core. For instance, in the analysis of tryptamine (B22526) derivatives, a common fragmentation pathway involves the cleavage of the side chain, leading to the formation of a stable indole-containing cation. researchgate.net The specific fragments observed are highly dependent on the nature and position of the substituents on the indole ring.
APCI-MS is another powerful tool, particularly for less polar compounds that are not as amenable to ESI. In the analysis of complex molecules like fentanyl analogs, which can feature indole moieties, APCI-MS reveals characteristic fragmentation patterns. For example, fragmentation can occur at the amide bond, leading to the formation of charged species corresponding to the indole-containing portion of the molecule. acs.org The presence of electron-withdrawing or electron-donating groups on the indole ring significantly influences the fragmentation pathways. acs.org
Tandem mass spectrometry (MS/MS) further enhances structural characterization by allowing for the detailed study of fragmentation pathways of selected precursor ions. nih.govpsu.edu This technique is particularly useful for differentiating between isomers and for identifying unknown compounds in complex mixtures. nih.gov For fluorinated indole derivatives, MS/MS can help pinpoint the location of the fluorine atom based on the observed neutral losses and fragment ions.
Coupled Techniques (GC-MS, LC-MS) for Analysis of Complex Mixtures
The coupling of chromatographic techniques with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), provides a powerful platform for the separation, identification, and quantification of 5-fluoro-3-methoxy-1H-indole and its derivatives within complex mixtures. creative-proteomics.com
GC-MS Analysis:
GC-MS is particularly well-suited for the analysis of volatile and thermally stable indole derivatives. creative-proteomics.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. notulaebotanicae.ro The separated components then enter the mass spectrometer, where they are ionized and fragmented, typically by electron ionization (EI). The resulting mass spectrum serves as a chemical fingerprint for each compound. nih.gov
The fragmentation patterns observed in GC-EI-MS are often highly detailed and reproducible, allowing for the identification of compounds by comparison to spectral libraries. nih.govnist.gov For indole derivatives, characteristic fragments can arise from the cleavage of the indole ring and its substituents. researchgate.netresearchgate.net For example, the analysis of various indole alkaloids by GC-MS has shown distinct fragmentation patterns that allow for their identification and differentiation. notulaebotanicae.ro
LC-MS Analysis:
LC-MS is a versatile technique that can be applied to a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. creative-proteomics.com In LC-MS, the separation is achieved by liquid chromatography, and ionization is typically performed using soft ionization techniques like ESI or APCI. researchgate.netmdpi.com
LC-MS/MS methods have been developed for the sensitive and selective quantification of indole concentrations in various matrices. researchgate.net This technique is particularly valuable for analyzing complex biological or environmental samples where the target compound may be present at low concentrations. creative-proteomics.com For instance, LC-MS has been successfully used to analyze fluorinated indole derivatives in chemoenzymatic synthesis reactions, allowing for the monitoring of product formation. mdpi.com The development of selective and sensitive LC-MS/MS methods is crucial for the analysis of indole structure-retaining metabolites of tryptophan in various samples. mdpi.com
| Technique | Application for this compound Analysis | Key Advantages |
| GC-MS | Analysis of volatile derivatives and identification in less complex mixtures. | High-resolution separation, detailed fragmentation patterns for structural elucidation. notulaebotanicae.ro |
| LC-MS | Analysis of a broad range of derivatives, including non-volatile and thermally labile ones, in complex matrices. | High sensitivity and selectivity, suitable for quantification at low concentrations. researchgate.netmdpi.com |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. vscht.czwiley.com It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. vscht.cz
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups:
N-H Stretch: The N-H bond of the indole ring typically shows a stretching vibration in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding.
C-H Stretch: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. vscht.cz Aliphatic C-H stretching from the methoxy (B1213986) group will appear just below 3000 cm⁻¹.
C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic indole ring typically appear in the 1400-1600 cm⁻¹ range. vscht.cz
C-O Stretch: The C-O stretching vibration of the methoxy group is expected to produce a strong absorption band in the 1000-1300 cm⁻¹ region.
C-F Stretch: The carbon-fluorine bond will exhibit a characteristic stretching vibration, typically in the 1000-1400 cm⁻¹ range. The exact position can help confirm the presence of the fluorine substituent.
The analysis of the IR spectrum of related indole derivatives, such as indole-2-carboxylic acid, has demonstrated the utility of this technique in confirming molecular structure and understanding intermolecular interactions like hydrogen bonding. researchgate.net
| Functional Group | Typical IR Absorption Range (cm⁻¹) |
| N-H (stretch) | 3300-3500 |
| Aromatic C-H (stretch) | 3000-3100 |
| Aliphatic C-H (stretch) | <3000 |
| C=C (aromatic stretch) | 1400-1600 |
| C-O (ether stretch) | 1000-1300 |
| C-F (stretch) | 1000-1400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. mdpi.com The indole ring system of this compound contains a conjugated π-electron system, which gives rise to characteristic UV-Vis absorption bands.
The UV-Vis spectrum of indole and its derivatives typically shows two or three distinct absorption bands. creative-proteomics.com These bands are attributed to π-π* electronic transitions within the aromatic system. The position and intensity of these bands can be influenced by the nature and position of substituents on the indole ring.
For this compound, the fluorine and methoxy groups can act as auxochromes, modifying the absorption characteristics of the parent indole chromophore. The fluorine atom, being an electron-withdrawing group, and the methoxy group, an electron-donating group, can cause shifts in the absorption maxima (λmax). These shifts can be either bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), depending on the interplay of their electronic effects.
Studies on related indole derivatives have shown that the UV-Vis spectra are sensitive to substituent effects. For example, the introduction of various substituents on the indole ring can lead to significant shifts in the absorption bands. acs.org In some cases, intramolecular charge transfer (ICT) bands can be observed, particularly when strong electron-donating and electron-withdrawing groups are present in the molecule. acs.org The solvent polarity can also influence the position of the absorption bands, a phenomenon known as solvatochromism. acs.org
The UV-Vis spectrum of this compound is expected to show characteristic absorbance peaks in the ultraviolet region, which can be used for both qualitative and quantitative analysis. creative-proteomics.com For instance, a study on a pyrazole-indole hybrid compound showed a UV-Vis absorption maximum at 384 nm. mdpi.com
X-ray Crystallography for Precise Molecular and Crystal Structure Determination
The conformation of indole derivatives is influenced by the nature and position of their substituents. In the solid state, the indole ring system is generally planar. The substituents, such as the methoxy group in this compound, will adopt a specific orientation relative to the indole ring to minimize steric hindrance and optimize electronic interactions.
Studies on related indole derivatives have shown that isomerism, such as Z and E isomers in thiosemicarbazone derivatives of indole-2,3-dione, can be definitively characterized by X-ray crystallography. cumhuriyet.edu.trdergipark.org.tr The conformation of these isomers is often stabilized by intramolecular hydrogen bonds. cumhuriyet.edu.tr For derivatives with chiral centers, X-ray crystallography can be used to determine the absolute configuration. nih.gov Computational methods, such as molecular mechanics and ab initio calculations, can also be used to study the conformational space of flexible indole derivatives. sciforum.net
The crystal packing of this compound would be governed by a variety of intermolecular interactions. These interactions play a crucial role in determining the physical properties of the solid material.
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, forming N-H···O or N-H···F hydrogen bonds with acceptor atoms on neighboring molecules. The oxygen atom of the methoxy group could also act as a hydrogen bond acceptor. In related structures, N-H···O hydrogen bonds are commonly observed, leading to the formation of dimers or extended chains. vulcanchem.com
π-π Stacking: The aromatic indole rings can engage in π-π stacking interactions, where the planar ring systems of adjacent molecules are arranged in a parallel or offset fashion. These interactions are important for stabilizing the crystal lattice. The typical distance for π-π stacking is around 3.4 to 3.8 Å. vulcanchem.com
The analysis of the crystal structure of related compounds, such as 5-fluoro-3-(1H-indol-3-ylmethyl), has revealed the presence of weak F···H interactions. researchgate.netnih.gov
| Interaction Type | Description |
| Hydrogen Bonding | N-H group acts as a donor; O atom of methoxy can act as an acceptor. |
| π-π Stacking | Interactions between the aromatic indole rings of adjacent molecules. |
| Weak Interactions | C-H···O, C-H···π, and C-F···π interactions contributing to crystal packing. |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This method determines the mass percentages of the constituent elements, which are then compared against the theoretical values calculated from the proposed molecular formula. For this compound, with a molecular formula of C₁₀H₁₀FNO, the analysis provides critical validation of its elemental composition.
The theoretical elemental composition is calculated based on the atomic weights of carbon (C), hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O). The molecular weight of C₁₀H₁₀FNO is approximately 179.19 g/mol . nih.gov The expected percentages for each element are crucial for confirming the identity of the compound after synthesis.
While specific experimental data for the elemental analysis of this compound is not detailed in the provided search results, the general procedure involves the combustion of a small, precisely weighed sample. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured to determine the percentages of carbon, hydrogen, and nitrogen. Fluorine and oxygen content are typically determined by other specialized methods. The comparison of these experimental values with the calculated theoretical values serves to validate the empirical formula.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 10 | 120.10 | 67.02 |
| Hydrogen | H | 1.01 | 10 | 10.10 | 5.64 |
| Fluorine | F | 19.00 | 1 | 19.00 | 10.60 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.82 |
| Oxygen | O | 16.00 | 1 | 16.00 | 8.93 |
| Total | 179.19 | 100.00 |
Advanced Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable tools in modern chemistry for separating, identifying, and purifying components of a mixture. ijrti.org For a compound like this compound, techniques such as High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are routinely employed to assess purity and monitor the progress of its synthesis. ijrti.org
HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. torontech.comadvancechemjournal.com It is highly valued for its sensitivity, accuracy, and ability to handle a wide variety of analytes. torontech.com In the context of this compound, HPLC is the method of choice for determining the purity of the final product and for the quantitative analysis of the compound in various matrices.
The principle of HPLC involves a liquid mobile phase carrying the sample through a column packed with a solid stationary phase. advancechemjournal.com The separation is based on the differential partitioning of the analyte between the two phases. For indole derivatives, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. nih.govresearchgate.net
A typical HPLC analysis of this compound would involve dissolving a small amount of the compound in a suitable solvent and injecting it into the HPLC system. The resulting chromatogram would ideally show a single, sharp peak corresponding to the compound, indicating high purity. The presence of additional peaks would signify impurities, which can be quantified by their peak areas relative to the main peak. The retention time of the main peak, under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature), serves as a key identifier for the compound.
Table 2: Illustrative HPLC Parameters for Analysis of Indole Derivatives
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at a specific wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for qualitative analysis. ijrti.orgumass.edu It is particularly useful for monitoring the progress of a chemical reaction, identifying compounds in a mixture, and providing a preliminary assessment of purity. umass.eduumich.edu
In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. umass.edu A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel or alumina. umich.edu The plate is then placed in a developing chamber containing a suitable solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.com
After development, the separated spots are visualized. While some compounds are colored and can be seen directly, colorless compounds like this compound require a visualization method, such as exposure to ultraviolet (UV) light, where they may appear as dark spots on a fluorescent background, or staining with an appropriate reagent like iodine vapor. umass.edu The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions and can be used for identification purposes. chemistryhall.com
Table 3: Typical TLC System for Analysis of Indole Derivatives
| Component | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated aluminum plates |
| Mobile Phase | A mixture of non-polar and polar solvents, e.g., Hexane:Ethyl Acetate (in varying ratios, such as 7:3 or 1:1) |
| Visualization | UV light (254 nm) or staining with iodine vapor or potassium permanganate (B83412) solution |
| Application | Monitoring reaction progress by comparing spots of starting materials, reaction mixture, and co-spotted standards. Assessing purity by observing the number of spots in the product lane. |
Computational and Theoretical Studies on 5 Fluoro 3 Methoxy 1h Indole
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic behavior and physical properties of 5-fluoro-3-methoxy-1H-indole. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. By calculating the electron density, DFT minimizes the total energy of the system to predict bond lengths, bond angles, and dihedral angles. For indole (B1671886) derivatives, DFT calculations typically predict a planar indole ring system. vulcanchem.com The methoxy (B1213986) group attached at the C3 position introduces a degree of conformational flexibility.
The geometry optimization process involves iterative calculations that adjust the atomic coordinates until a minimum energy structure is found. This optimized geometry serves as the basis for subsequent calculations of other molecular properties.
Table 1: Representative Predicted Geometrical Parameters for an Indole Scaffold (Note: This table illustrates typical parameters obtained from DFT calculations for an indole framework. Specific values for this compound would require a dedicated calculation.)
| Parameter | Predicted Value |
| C2-C3 Bond Length | ~1.38 Å |
| N1-C2 Bond Length | ~1.37 Å |
| C4-C5 Bond Length | ~1.39 Å |
| C5-F Bond Length | ~1.36 Å |
| C3-O Bond Angle | ~118° |
| C2-N1-C7a Bond Angle | ~108° |
Molecular orbital analysis provides critical information about the reactivity and electronic properties of a compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. researchgate.net A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive. researchgate.net In a study on related 5-substituted isatins, the 5-fluoro substituent was found to increase the HOMO-LUMO energy gap compared to the unsubstituted compound, suggesting enhanced stability. uokerbala.edu.iq Computational studies on similar indole derivatives report HOMO-LUMO gaps in the range of 4.2–4.8 eV, indicating moderate chemical reactivity. vulcanchem.com
The Molecular Electrostatic Potential (MEP) map is another crucial tool that illustrates the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. nih.gov For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative fluorine and oxygen atoms, as well as the π-system of the indole ring, while positive potential (blue) would be concentrated around the N-H proton.
Table 2: Frontier Molecular Orbital (FMO) Data from Analogous Indole Derivatives
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Source |
| 5-Fluoroisatin (B27256) (cation form) | - | - | 4.19 | uokerbala.edu.iq |
| 8-Fluoro-pyrimido[5,4-b]indolone derivative | -6.84 | -0.51 | 6.33 | mdpi.com |
| 5-Methoxyphenyl-1H-indole-2,3-dione analog | - | - | 4.2 - 4.8 | vulcanchem.com |
Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can be invaluable for structure elucidation when compared with experimental results. acs.orgtandfonline.com
NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. researchgate.netbas.bg These predictions are based on the calculated magnetic shielding around each nucleus in the optimized molecular geometry. Comparing computed shifts with experimental data helps confirm the proposed structure. For example, experimental ¹H and ¹³C NMR data for the closely related analog, 5-fluoro-3-methyl-1H-indole, provide a benchmark for what would be expected for this compound. rsc.org
Table 3: Experimental NMR Data for the Analogous Compound 5-Fluoro-3-methyl-1H-indole (Source: Supporting information from a study on indole methylation. rsc.org)
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 7.91 (s, 1H), 7.21 (dd, 1H), 6.91 (td, 1H), 2.32 (s, 3H) |
| ¹³C NMR | 157.7, 132.8, 128.8, 123.5, 111.6, 110.2, 103.8, 9.7 |
| ¹⁹F NMR | -125.24 |
Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. nih.gov Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96) to improve agreement with experimental spectra. nih.gov This analysis helps in the assignment of specific vibrational modes, such as N-H stretching, C-F stretching, and C-O stretching, to the observed IR bands.
Theoretical Investigations of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in exploring the pathways of chemical reactions, providing insights into mechanisms that can be difficult to study experimentally. By mapping the potential energy surface of a reaction, researchers can identify intermediates and, crucially, the high-energy transition state (TS) structures that connect reactants to products.
The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. acs.org Theoretical studies can calculate these barriers, helping to predict the feasibility and kinetics of a proposed reaction. For instance, computational modeling of reactions involving indole derivatives has been used to construct free energy profiles that illustrate the step-by-step mechanism, including the energies of all intermediates and transition states. acs.org Such studies can elucidate regioselectivity and stereoselectivity by comparing the activation energies of different possible pathways.
Table 4: Illustrative Data from a Theoretical Reaction Mechanism Study (Note: This table is a generalized example demonstrating the type of data obtained from computational studies of reaction mechanisms.)
| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |
| 1 | Reactants | 0.0 | Starting materials |
| 2 | Transition State 1 (TS1) | +18.5 | Energy barrier for the first step |
| 3 | Intermediate | -5.2 | A stable species formed after TS1 |
| 4 | Transition State 2 (TS2) | +15.0 | Energy barrier for the second step |
| 5 | Products | -20.0 | Final products of the reaction |
In Silico Analysis of Intermolecular Interactions and Binding Sites
Understanding how a molecule like this compound interacts with other molecules, particularly biological macromolecules, is key to exploring its potential applications.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. derpharmachemica.com The process involves placing the ligand into the active site of the receptor and evaluating the binding energy for thousands of different positions and conformations using a scoring function.
This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the structural basis of ligand-receptor interactions. Studies on analogous fluoro- and methoxy-substituted indoles have demonstrated their potential to bind to various enzymes. For example, 5-fluoro-2-oxindole derivatives have been docked into the active site of α-glucosidase, while other indole derivatives have been studied as potential inhibitors of cyclooxygenase-2 (COX-2) and Hepatitis C NS5B polymerase. derpharmachemica.comjrespharm.comfrontiersin.org These studies identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.
Table 5: Summary of Molecular Docking Studies on Analogous Indole Derivatives
| Ligand Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Source |
| 5-Fluoro-1H-indole-2,3-dione-triazoles | DNA Gyrase (1KZN) | - | GLU50, THR165, ASP73 | researchgate.net |
| 5-Fluoro-2-oxindole derivatives | α-glucosidase (from S. cerevisiae) | -7.1 to -8.5 | Not specified | frontiersin.org |
| 2-Phenylindole derivatives | Hepatitis C NS5B Polymerase (3UPI) | - | Not specified | derpharmachemica.com |
| Piperazine (B1678402) substituted 5-fluoro/methoxy indoles | Cyclooxygenase-2 (COX-2) | - | Not specified | jrespharm.com |
Molecular Dynamics (MD) Simulations to Explore Ligand-Target Dynamics
Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic interactions between a ligand, such as this compound, and its biological target can be observed over time. These simulations provide detailed information on the stability of the ligand-protein complex, conformational changes, and key binding interactions that are critical for molecular recognition.
While specific MD simulation studies exclusively on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from simulations of closely related substituted indole derivatives. For instance, a study investigating substituted indoles as potential selective serotonin (B10506) reuptake inhibitors (SSRIs) targeted the Leucine Transporter (LeuT), a bacterial homolog of human serotonin transporters (SERTs). capes.gov.brresearcher.life This research compared the dynamics of indole derivatives containing either a fluorine or a methoxy group.
The simulations, conducted over a 200-nanosecond timeframe, revealed that the stability of the ligand-receptor complex is significantly influenced by the nature of the substituent. capes.gov.brresearcher.life The indole derivative featuring a methoxy group demonstrated greater stability within the LeuT binding pocket compared to its fluorine-substituted counterpart. capes.gov.brresearcher.life Key parameters analyzed in these simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG), which collectively assess the stability and conformational integrity of the complex.
The binding energy and inhibition constant (Ki) are also critical metrics derived from these computational studies. For the fluorine-containing indole derivative, a binding energy of -5.97 kcal/mol and an inhibition constant of 41.88 µM were calculated. researcher.life In contrast, the methoxy-substituted indole showed a binding energy of -4.00 kcal/mol and an inhibition constant of 1.17 µM. researcher.life These findings suggest that while both substitutions allow for interaction with the target, the methoxy group may contribute to a more favorable and stable binding orientation. The interactions were noted to involve specific amino acid residues such as Arg30 and Asp404, where π-alkyl and π-cation interactions play a significant role. capes.gov.brresearcher.life
Further MD simulations on other indole derivatives have highlighted the importance of specific interactions in ensuring the stability of the ligand-protein complex. For example, in studies of indole derivatives targeting the COX-2 enzyme, simulations confirmed the stability of the complex over 50 nanoseconds, with consistent ligand-protein interactions being crucial for the observed inhibitory potential. dergipark.org.tr Similarly, simulations of N-arylsulfonylindole ligands targeting the 5-HT6 receptor have been used to shed light on the influence of substitutions on ligand affinity. nih.gov
These analogous studies underscore the utility of MD simulations in elucidating the dynamic behavior of this compound at a molecular level. The combination of a 5-fluoro and a 3-methoxy group would likely result in a unique interaction profile, balancing the effects observed for each individual substituent.
| Substituted Indole Derivative | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | RMSD (Å) | Key Interacting Residues |
|---|---|---|---|---|
| Fluorine-substituted Indole | -5.97 | 41.88 | 1.88 | Arg30, Asp404 |
| Methoxy-substituted Indole | -4.00 | 1.17 | 1.95 | Arg30, Asp404 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property-based descriptors of a series of compounds with their biological activities. This method is instrumental in identifying the key molecular features that govern the potency and efficacy of a drug candidate, thereby providing guiding principles for the design of new, more effective analogs.
A notable QSAR study was performed on a series of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives for their anti-tubercular activity. nih.gov This study utilized principal component regression (PCR) to establish a linear relationship between molecular descriptors and the inhibitory activity of the compounds. The resulting model demonstrated that 73% of the variance in the biological activity could be explained by the selected descriptors, indicating a robust and predictive model. nih.gov Such models are crucial for predicting the activity of new derivatives and for understanding the electronic and steric requirements for optimal interaction with the target.
Furthermore, QSAR studies on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as anti-influenza A virus agents have also been reported. tandfonline.com These models, which passed rigorous validation benchmarks, identified key molecular descriptors that predict the antiviral response. The 3D-QSAR models (CoMFA and CoMSIA) provided reliable predictions of activity and were complemented by molecular docking studies to confirm the binding interactions. tandfonline.com
| Indole Derivative Series | Target/Activity | QSAR Method | Key Findings/Model Statistics | Reference |
|---|---|---|---|---|
| 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazones | Anti-tubercular | Principal Component Regression (PCR) | Model explained 73% of activity variance. | nih.gov |
| N-arylsulfonylindoles (with 5-methoxy and 5-fluoro substitutions) | 5-HT6 Receptor Affinity | 3D-QSAR (CoMFA, CoMSIA) | 5-methoxy generally improved affinity over 5-fluoro, but a 5-fluoro derivative was the most potent. | nih.gov |
| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides | Anti-influenza A | 2D-QSAR (GFA-MLR, GFA-ANN), 3D-QSAR (CoMFA, CoMSIA) | Developed robust predictive models (e.g., GFA-ANN q² = 0.8884). | tandfonline.com |
Biological Mechanistic Investigations of 5 Fluoro 3 Methoxy 1h Indole Analogs in Vitro and Molecular Level
Molecular Target Identification and Engagement Studies
Analogs of 5-fluoro-3-methoxy-1H-indole have been found to engage with a diverse range of molecular targets, primarily receptors and enzymes. The indole (B1671886) scaffold is a common feature in molecules that interact with biological systems. The inclusion of a fluorine atom at the 5-position and a methoxy (B1213986) group can significantly influence the binding affinity and selectivity of these compounds for their respective targets. vulcanchem.com
Research has identified that derivatives of 5-fluoro-1H-indole show affinity for several key receptor families. These include serotonin (B10506) receptors (such as 5-HT1A, 5-HT1B, and 5-HT6), dopamine (B1211576) receptors (D2), and sigma receptors. vulcanchem.com For instance, certain bis-indole analogs featuring a 5-fluoro substituent have been investigated for their affinity to serotonin receptors. vulcanchem.com The nature of the substituents on the indole ring plays a critical role in determining the specific receptor subtype engagement and the resulting pharmacological profile.
In addition to receptors, various enzymes have been identified as molecular targets for indole derivatives. Analogs of this compound have shown potential as inhibitors of enzymes such as α-glucosidase and tyrosinase. nih.gov Furthermore, there is evidence suggesting that derivatives of this scaffold can interact with kinases and protein arginine methyltransferases (PRMTs). vulcanchem.comacs.org The identification of these molecular targets is the first step in elucidating the mechanism of action of these compounds.
In Vitro Enzyme Inhibition and Modulation Mechanisms
The inhibitory and modulatory effects of this compound analogs on various enzymes have been a subject of in vitro studies. These studies are essential for characterizing the potency and mechanism of enzyme inhibition.
Kinetic studies are performed to understand how a compound inhibits an enzyme's activity. This includes determining the mode of inhibition (e.g., competitive, non-competitive, or mixed-type) and the inhibition constants (Ki). For example, a study on indole-thiourea derivatives as tyrosinase inhibitors utilized Lineweaver-Burk plots to determine the inhibitory mechanism. nih.govmdpi.com In this study, one of the derivatives, compound 4b, was identified as a competitive inhibitor of mushroom tyrosinase, with an IC50 value of 5.9 ± 2.47 μM, which was more potent than the standard inhibitor kojic acid (IC50 = 16.4 ± 3.53 μM). nih.gov Such kinetic analyses provide valuable insights into how these compounds interact with the enzyme's active site. mdpi.com Although this study was not on a this compound analog, it demonstrates the methodology used to characterize enzyme inhibition for this class of compounds.
PCSK9: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism, and its inhibition is a therapeutic strategy for lowering LDL cholesterol. A patent for PCSK9 inhibitors describes the synthesis of various compounds, including a derivative of 5-fluoro-1H-indole, specifically (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid, as a component in the creation of PCSK9 antagonists. google.com This indicates that the 5-fluoro-1H-indole scaffold is being explored for its potential to inhibit PCSK9.
Arginine Methyltransferases: Protein arginine methyltransferases (PRMTs) are involved in various cellular processes, and their dysregulation is linked to diseases like cancer. nih.gov A fragment-based discovery program for inhibitors of PRMT5, a specific type of arginine methyltransferase, found that the addition of a 5-fluoro substituent to a lead compound significantly increased its potency. acs.org The resulting analog demonstrated an IC50 of 43 nM in a cell viability assay for MTAP-deleted cells, where PRMT5 is a known vulnerability. acs.org For context, a known potent and selective PRMT5 inhibitor, EPZ015666, has an IC50 of 22 nM. focusbiomolecules.com
| Analog | Enzyme Target | IC50 (nM) |
|---|---|---|
| 2-cyclopropoxy-5-fluoro-6-yl-benzonitrile analog | PRMT5 (MTAP-del cell viability) | 43 |
| EPZ015666 (Reference) | PRMT5 | 22 |
Receptor Binding and Modulation Studies (In Vitro and Cell-Free Systems)
In vitro and cell-free systems are extensively used to evaluate the binding affinity and modulatory effects of this compound analogs on various receptors.
Radioligand displacement assays are a common method to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is used. The test compound is then added at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.
This technique has been widely applied to characterize the binding of indole derivatives to various receptors. For example, studies on cannabinoid receptor type 2 (CB2R) ligands have used radioligand displacement assays to determine the Ki values of fluorinated indole-2-carboxamide derivatives. acs.org One such study found that a fluorinated derivative had a Ki of 6.2 nM for the CB2 receptor. researchgate.net Similarly, the affinity of indole analogs for serotonin and dopamine receptors is often determined using this method. nih.govmdpi.com
Competitive binding experiments are fundamental to determining the half-maximal inhibitory concentration (IC50) of a compound, which reflects its potency in inhibiting the binding of a known ligand to a receptor. These experiments have been crucial in evaluating the interaction of this compound analogs with their target receptors.
For instance, a series of 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles were evaluated for their binding to dopamine D2 receptors using [3H]spiperone as the radioligand. acs.org In this study, a compound with a fluorine substituent at the 5-position of the indole ring (compound 30g) showed a Ki of 110 nM for the D2 receptor. acs.org Another study on multi-target ligands for depression investigated a series of indole derivatives and reported their Ki values for the serotonin transporter (SERT) and dopamine D2 receptors, which were determined through competitive radioligand binding assays. mdpi.com
| Analog | Receptor Target | Ki (nM) |
|---|---|---|
| Compound 30g (a 5-fluoro-indole derivative) | Dopamine D2 | 110 |
| Fluorinated indole-2-carboxamide derivative | Cannabinoid CB2 | 6.2 |
Investigations of Allosteric Modulation of Receptors (e.g., CB1 receptor)
Analogs of this compound have been identified as allosteric modulators of the cannabinoid type 1 (CB1) receptor. acs.org Allosteric modulators bind to a site on the receptor that is topographically distinct from the primary (orthosteric) binding site, allowing for a nuanced regulation of receptor activity rather than simple activation or blockade. mdpi.com
One such analog, N-(4-(dimethylamino)phenethyl)-3-ethyl-5-fluoro-1H-indole-2-carboxamide, known as ORG27759, has been a subject of pharmacological investigation. acs.orgnih.gov Studies using equilibrium binding assays demonstrated that this class of compounds can enhance the binding of CB1 receptor agonists, such as [3H]CP 55,940, which is indicative of positive cooperativity. nih.gov Conversely, these same compounds were found to decrease the binding of CB1 receptor inverse agonists, like [3H]SR 141716A. nih.gov
Structure-activity relationship (SAR) studies have highlighted key structural features of these indole-2-carboxamide analogs that are crucial for their allosteric effects. These include the presence of an electron-withdrawing group, such as a fluoro or chloro atom, at the C5-position of the indole ring. acs.orgacs.org The nature of the substituent on the indole ring significantly impacts both the binding affinity (expressed as the equilibrium dissociation constant, KB) and the binding cooperativity factor (α) of the modulator. acs.org While these compounds act as positive allosteric modulators (PAMs) for agonist binding, they paradoxically function as non-competitive antagonists of receptor function, reducing the maximal effect (Emax) of agonists in functional assays like GTPγS binding. acs.orgnih.gov
Table 1: Allosteric Modulation of CB1 Receptor by Indole Analogs
| Compound | Structure Description | Effect on Agonist Binding ([3H]CP 55,940) | Effect on Antagonist Binding ([3H]SR 141716A) | Functional Outcome |
|---|---|---|---|---|
| ORG27759 | 3-ethyl-5-fluoro-1H-indole-2-carboxamide analog | Positive Cooperativity (Increased Binding) nih.gov | Negative Cooperativity (Decreased Binding) nih.gov | Insurmountable Antagonism of G-protein coupling nih.gov |
| ORG27569 | 5-chloro-3-ethyl-1H-indole-2-carboxamide analog | Positive Cooperativity (Increased Binding) nih.gov | Negative Cooperativity (Decreased Binding) nih.gov | Insurmountable Antagonism of G-protein coupling nih.gov |
Mechanistic Insights into GPCR Interactions
G protein-coupled receptors (GPCRs), including the CB1 receptor, are the largest family of membrane proteins and crucial drug targets. nih.govacs.org They share a common architecture of seven transmembrane (7TM) helices. nih.govacs.org The binding of a ligand induces conformational changes in this structure, which in turn activates intracellular signaling pathways, often mediated by G proteins. acs.org
The allosteric modulation of the CB1 receptor by indole analogs provides a clear example of nuanced GPCR interaction. These modulators induce a specific conformational change in the receptor that enhances agonist affinity but prevents the full G protein activation that typically follows. acs.orgnih.gov Further investigation has revealed that while these compounds antagonize agonist-induced G-protein coupling, they can independently promote signaling through alternative pathways, such as those mediated by β-arrestins, leading to the activation of kinases like ERK1/2. acs.orgacs.org This phenomenon, known as "biased signaling," highlights the ability of these allosteric modulators to selectively engage specific downstream pathways, offering a sophisticated mechanism for controlling GPCR function. acs.orgacs.org
Other research into indole analogs has identified compounds that target different GPCRs. For instance, derivatives of (5-fluoro-2-methyl-1H-indolyl-3-yl) acetic acid have shown high binding affinity and specificity for the GPR44 receptor, another member of the GPCR family. mdpi.com
Mechanistic Studies of Anti-proliferative Effects (In Vitro)
Elucidation of Molecular Pathways and Cellular Targets (e.g., tubulin targeting)
A primary mechanism for the anti-proliferative effects of certain indole analogs is the disruption of microtubule dynamics through interaction with tubulin. acs.org Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and transport. Compounds that interfere with tubulin polymerization are potent anti-cancer agents.
Structure-guided design has led to the development of potent indole analogs that target the colchicine (B1669291) binding site on β-tubulin. acs.org One study detailed a series of (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl) methanone (B1245722) analogs. Within this series, the 5-fluoro substituted analog (designated 10ah) demonstrated potent anti-proliferative activity, with IC50 values in the nanomolar range (18.0 to 80.9 nM) against various cancer cell lines. acs.org This activity was shown to be significantly more potent than analogs with larger substituents at the same position. acs.org Mechanistic studies confirmed that these compounds inhibit tubulin polymerization, leading to the disruption of the microtubule network and fragmentation, which ultimately inhibits cancer cell migration and proliferation. acs.org
Table 2: Anti-proliferative Activity of a 5-Fluoro-indole Analog Targeting Tubulin
| Compound ID | Description | Target | Anti-proliferative IC50 Range (nM) | Reference |
|---|---|---|---|---|
| 10ah | 5-Fluoro-indole analog | Colchicine binding site of tubulin | 18.0 - 80.9 | acs.org |
| 10aj | 5-Bromo-indole analog | Colchicine binding site of tubulin | 10-fold less potent than 10ad (4-bromo analog) | acs.org |
| 10ag | 5-Methyl-indole analog | Colchicine binding site of tubulin | ~100-fold less potent than 10ab (4-fluoro analog) | acs.org |
Investigation of Anti-inflammatory Mechanisms (In Vitro)
Protein Denaturation Inhibition Assays
Inflammation can involve the denaturation of proteins. The ability of a compound to inhibit protein denaturation is a recognized in vitro method for assessing anti-inflammatory activity. jpionline.org Analogs of 5-fluoro-indole have been evaluated using this assay.
In studies on 5-fluoroisatin (B27256) derivatives, which share the core fluorinated indole structure, conjugates were tested for their ability to inhibit the heat-induced denaturation of Bovine Serum Albumin (BSA). jpionline.org One of the synthesized Mannich bases (designated ITF 5) showed significant inhibition of protein denaturation (80.08%), demonstrating good potential as an anti-inflammatory agent. jpionline.org Other studies have suggested that substitutions at the 5-position of the indole ring with groups like fluoro and methoxy can contribute to increased anti-inflammatory potency. jrespharm.com For example, replacing a fluoro group with a methoxy group at the 5-position was found to increase membrane stabilizing activity, a related measure of anti-inflammatory effect. jrespharm.com
Mechanistic Basis of Antioxidant Properties (In Vitro Free Radical Scavenging)
The antioxidant properties of indole derivatives are often attributed to their ability to scavenge free radicals, which are implicated in oxidative stress and various chronic diseases. jrespharm.comtandfonline.com
The antioxidant potential of 5-fluoro and 5-methoxy indole derivatives has been evaluated using in vitro free radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. jrespharm.com Studies on novel 5-methoxy and 5-fluoro indole derivatives bearing a piperazine (B1678402) moiety showed that some compounds had comparable DPPH free radical scavenging activity to the standard, Vitamin E. jrespharm.com Specifically, a 5-methoxy indole derivative (compound 2) showed 81.63% activity, while another derivative (compound 11) showed 85.63% activity. jrespharm.com
Further investigations into related indole structures have provided insight into the mechanism. The scavenging of superoxide (B77818) anions and hydroxyl radicals is a key pathway. nih.gov Studies on N-substituted indole-2-carboxamides found that halogenated compounds, including those with fluoro substitutions, are generally more active in scavenging superoxide anions than non-halogenated derivatives. tandfonline.com This suggests that the electron-withdrawing nature of the fluorine atom can positively influence the radical scavenging capacity of the indole ring system. tandfonline.com
Table 3: Antioxidant Activity of Indole Analogs
| Compound Class | Assay | Key Finding | Reference |
|---|---|---|---|
| 5-Methoxy and 5-Fluoro Indole Piperazine Derivatives | DPPH Radical Scavenging | Compound 11 exhibited 85.63% scavenging activity, comparable to Vitamin E (88.6%). jrespharm.com | jrespharm.com |
| N-substituted Indole-2-carboxamides | Superoxide Anion Scavenging | Halogenated (including fluoro) derivatives were generally more active than non-halogenated ones. tandfonline.com | tandfonline.com |
| Pineal Indoles (e.g., 5-methoxytryptamine) | Lipid Peroxidation Inhibition | Potently inhibited lipid peroxidation and scavenged superoxide and hydroxyl radicals. nih.gov | nih.gov |
Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal, Anti-leishmanial)
Indole derivatives, including those with fluoro and methoxy substitutions, have demonstrated a broad spectrum of antimicrobial activities. Their mechanisms of action are diverse and target various cellular processes in bacteria, fungi, and protozoa.
Antibacterial and Antifungal Mechanisms:
The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular functions. For instance, some indole derivatives exhibit their action by inhibiting key enzymes necessary for pathogen survival. Docking studies have suggested that certain indole-rhodanine hybrids may exert their antibacterial effects by inhibiting E. coli MurB, an enzyme involved in peptidoglycan biosynthesis. nih.gov For their antifungal activity, a likely target is the 14α-lanosterol demethylase (CYP51) of Candida albicans, an essential enzyme in ergosterol (B1671047) biosynthesis. nih.govsemanticscholar.org
The presence of a fluorine atom on the indole ring can enhance antimicrobial properties. For example, 5-fluoro-substituted indole-imidazole analogs have been investigated for their activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While some initial compounds showed weak to moderate activity, further structural modifications led to the identification of analogs with significant anti-MRSA potency. nih.gov Similarly, certain 5-fluoro-isatin-triazole derivatives have demonstrated considerable antibacterial and antifungal potential. researchgate.net
Anti-leishmanial Mechanisms:
Several indole analogs have shown promising activity against Leishmania species. nih.govtandfonline.comnih.govd-nb.info The proposed mechanism for some azolyl-substituted indoles is the inhibition of cytochrome P450-dependent 14α-demethylase, an enzyme crucial for the synthesis of ergosterol in the parasite's membrane. tandfonline.com This disruption of sterol biosynthesis leads to parasite death. In silico studies with indole-based hydrazide-hydrazones have suggested that their anti-leishmanial activity may involve binding to nitric oxide synthase. nih.gov
The following table summarizes the antimicrobial activity of selected indole derivatives:
| Compound Class | Organism | Proposed Mechanism of Action | Reference |
| Indole-rhodanine hybrids | E. coli | Inhibition of MurB | nih.gov |
| Indole-rhodanine hybrids | C. albicans | Inhibition of 14α-lanosterol demethylase (CYP51) | nih.govsemanticscholar.org |
| Azolyl-substituted indoles | Leishmania mexicana | Inhibition of cytochrome P450-dependent 14α-demethylase | tandfonline.com |
| Indole-based hydrazide-hydrazones | Leishmania donovani | Binding to nitric oxide synthase | nih.gov |
Antiviral Action Mechanisms (e.g., against HSV-1, HSV-2, VV, HIV)
Fluoro-methoxy substituted indole analogs have emerged as a significant class of compounds with potent antiviral activities, targeting various stages of the viral life cycle.
Anti-Herpes Simplex Virus (HSV) and Vaccinia Virus (VV) Mechanisms:
Novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have been synthesized and tested for their antiviral effects. researchgate.net Certain derivatives with an ethyl group at the R2 position were found to be effective against HSV-1, HSV-2, and VV. Molecular modeling studies suggest that these compounds may bind to viral glycoproteins, such as glycoprotein (B1211001) B and D of HSV-1 and glycoprotein B of HSV-2, potentially interfering with viral entry and fusion. researchgate.net
Anti-Human Immunodeficiency Virus (HIV) Mechanisms:
Indole derivatives have been extensively studied as HIV inhibitors, with some targeting the reverse transcriptase (RT) and others inhibiting viral entry.
Reverse Transcriptase Inhibition: Some indole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov For instance, 5-chloro-4-fluoro and 4,5-difluoro derivatives have shown potent inhibition of both wild-type HIV-1 and NNRTI-resistant strains. nih.gov
Entry Inhibition: A notable mechanism of action for some indole-based compounds is the inhibition of HIV-1 attachment to host cells. researchgate.net These compounds can interfere with the function of the viral envelope glycoprotein gp120. researchgate.net The presence of a fluoro group at the C-4 position of the indole ring has been shown to significantly enhance antiviral activity. psu.edu
The table below provides an overview of the antiviral activity of specific indole derivatives:
| Compound Class | Virus | Proposed Mechanism of Action | Reference |
| 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones | HSV-1, HSV-2 | Binding to viral glycoproteins B and D | researchgate.net |
| Fluoro-substituted indole derivatives | HIV-1 (wild-type and resistant strains) | Non-nucleoside reverse transcriptase inhibition | nih.gov |
| Indoleoxoacetic piperazinyl benzamides | HIV-1 | Inhibition of viral attachment via gp120 | researchgate.net |
Neuroprotective Mechanisms at the Molecular and Cellular Level
Indole derivatives, including those with fluoro and methoxy substitutions, have demonstrated potential as neuroprotective agents, acting through various molecular and cellular pathways.
Research has shown that certain indole-based compounds can protect neuronal cells from oxidative stress-induced damage. For example, some derivatives have been found to significantly protect SH-SY5Y neuronal cells from H2O2-induced neurotoxicity. The mechanism may involve the modulation of signaling pathways critical for cell survival and the reduction of reactive oxygen species (ROS).
Furthermore, some fluorinated indole derivatives have been investigated for their ability to modulate neurotransmitter systems. For instance, compounds structurally similar to 5-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole have shown significant affinity for serotonin receptors (e.g., 5-HT1A) and have demonstrated serotonin reuptake inhibition properties. This suggests their potential in managing conditions where serotonergic neurotransmission is implicated. Some analogs have also shown interaction with dopamine receptors.
In the context of Alzheimer's disease, antagonists of the 5-HT6 receptor, which include indole-based structures, have shown pro-cognitive effects. nih.gov The 6-fluoro-1H-indole moiety is a key feature in some of these antagonists. nih.gov
The table below summarizes the neuroprotective mechanisms of selected indole derivatives:
| Compound Class/Derivative | Proposed Neuroprotective Mechanism | Reference |
| 5-Methoxy-3-methyl-1H-indole derivatives | Protection against oxidative stress-induced neurotoxicity | |
| 5-Fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogs | Modulation of serotonin and dopamine receptor systems; serotonin reuptake inhibition | |
| 6-Fluoro-1H-indole-based 5-HT6 receptor antagonists | Antagonism of the 5-HT6 receptor, leading to pro-cognitive effects | nih.gov |
Comprehensive Structure-Activity Relationship (SAR) Studies on the Influence of Fluoro and Methoxy Substituents
The biological activity of indole derivatives is significantly influenced by the nature and position of substituents on the indole core. Fluoro and methoxy groups are particularly important due to their electronic and steric properties, which can modulate the compound's interaction with biological targets.
Positional Effects of Fluoro and Methoxy Groups on Biological Interactions
The position of fluoro and methoxy groups on the indole ring can dramatically alter the biological activity of the resulting analog.
Antimicrobial Activity: In a series of 3-substituted-1H-imidazol-5-yl-1H-indoles, a 5-fluoro analog was found to be devoid of anti-MRSA activity, whereas unsubstituted and other analogs showed weak inhibition. nih.gov This highlights the sensitive nature of substitution at this position for this particular scaffold and activity. In another study on piperazine substituted indoles, replacing a fluoro group at the 5-position with a methoxy group led to an increase in anti-inflammatory activity. jrespharm.com
Antiviral Activity: For HIV-1 inhibitors targeting viral attachment, a fluoro group at the C-4 position of the indole ring was found to enhance antiviral potency. psu.edu In contrast, for a series of indole derivatives as NNRTIs, a 6-methoxyindole (B132359) analog showed comparable activity to the lead compound, while a 5-methoxy derivative was less active. nih.gov
Other Activities: In the development of CB1 receptor allosteric modulators, a chloro or fluoro group at the C5 position of the indole ring enhanced potency. nih.gov For CFTR potentiators, a 6-fluoro substitution was found to be optimal, while combining it with an 8-methoxy group led to a significant drop in activity. acs.org
The following table illustrates the positional effects of fluoro and methoxy groups on biological activity:
| Biological Target/Activity | Favorable Position(s) | Unfavorable/Less Favorable Position(s) | Reference |
| Anti-MRSA | Unsubstituted | 5-Fluoro | nih.gov |
| Anti-inflammatory | 5-Methoxy (relative to 5-fluoro) | - | jrespharm.com |
| HIV-1 Entry Inhibition | 4-Fluoro | - | psu.edu |
| HIV-1 NNRTI | 6-Methoxy | 5-Methoxy | nih.gov |
| CB1 Receptor Modulation | 5-Fluoro/Chloro | - | nih.gov |
| CFTR Potentiation | 6-Fluoro | 6-Fluoro with 8-Methoxy | acs.org |
Impact of Other Substitutions on the Indole Core on Mechanistic Activity
Besides fluoro and methoxy groups, other substitutions on the indole core play a crucial role in defining the mechanistic activity of these analogs.
N-1 Substitution: The substitution at the N-1 position of the indole ring is often critical. For instance, in a series of anticancer indole derivatives, methyl substitution at the N-1 position significantly enhanced activity. nih.gov In contrast, for certain HIV-1 inhibitors, the N-1 position was not amenable to modification without losing activity. psu.edu
C-2 and C-3 Substitutions: The C-2 and C-3 positions of the indole are common sites for modification. In a study of anticancer indole-chalcones, an α-methyl group at the C-2 position was found to be critical for activity. nih.gov For CB1 receptor modulators, a small group like H or Me at the C3 position was preferred over larger groups. nih.gov
Other Ring Substitutions: Halogen substitutions other than fluorine, such as chlorine and bromine, also impact activity. For example, in a series of anticancer indole-chalcones, a 5-chloro derivative was potent, while a 5-bromo derivative lost activity. nih.gov Electron-withdrawing groups like nitro (NO2) at certain positions can also influence activity, sometimes decreasing it compared to less electron-withdrawing groups. psu.edunih.gov
The table below summarizes the impact of other substitutions on the indole core:
| Position of Substitution | Type of Substituent | Impact on Activity | Biological Context | Reference |
| N-1 | Methyl | Enhanced activity | Anticancer | nih.gov |
| N-1 | Alkylation | Loss of activity | HIV-1 Inhibition | psu.edu |
| C-2 | α-Methyl | Critical for activity | Anticancer (Indole-chalcones) | nih.gov |
| C-3 | Small alkyl (H, Me) | Preferred for activity | CB1 Receptor Modulation | nih.gov |
| C-5 | Chloro | Potent activity | Anticancer (Indole-chalcones) | nih.gov |
| C-5 | Bromo | Loss of activity | Anticancer (Indole-chalcones) | nih.gov |
| C-4 | Nitro | Diminished activity | HIV-1 Inhibition | psu.edu |
Applications of 5 Fluoro 3 Methoxy 1h Indole in Organic Synthesis and Functional Materials Science
Utility as a Core Scaffold and Building Block in Complex Molecule Synthesis
The 5-fluoro-3-methoxy-1H-indole framework serves as a valuable scaffold in the construction of more complex molecules. The presence of the fluorine atom at the 5-position and a methoxy (B1213986) group at the 3-position provides chemists with strategic points for functionalization and diversification. These substituents influence the electronic properties of the indole (B1671886) ring, thereby directing subsequent chemical transformations.
The indole core itself is a privileged structure in medicinal chemistry, and derivatives of this compound can be precursors to a wide range of biologically active compounds. nih.govnih.gov For instance, the indole scaffold is present in molecules with potential anticancer, antiviral, and anti-inflammatory properties. smolecule.com The synthesis of complex molecules often involves multi-step sequences where the indole nucleus is assembled and subsequently modified. smolecule.com The 5-fluoro and 3-methoxy groups can be retained in the final product to modulate its biological activity or can be transformed into other functional groups as part of the synthetic strategy.
Role as a Precursor for Isotopically Labeled Compounds for Research Probes
The use of isotopically labeled compounds is crucial for various research applications, including in vivo imaging and mechanistic studies. This compound can serve as a precursor for the synthesis of such labeled molecules.
Synthesis of ¹⁹F- and ¹³C-Labeled Derivatives
The natural abundance of ¹⁹F (100%) and its high sensitivity in Nuclear Magnetic Resonance (NMR) spectroscopy make it an excellent probe for biological systems. diva-portal.org The fluorine atom in this compound can be the naturally abundant ¹⁹F isotope, which can be used for ¹⁹F NMR studies. diva-portal.org Methods exist for the synthesis of fluorinated indoles, which can then be incorporated into larger molecules like proteins for structural and dynamic analysis. diva-portal.orgunifi.it For example, 5-fluoroindole (B109304) can be used as a precursor to generate 5-fluoro-tryptophan, which can be incorporated into proteins for ¹⁹F NMR studies. unifi.it
Similarly, ¹³C labeling can be introduced into the indole ring. While the synthesis of doubly labeled ¹⁹F-¹³C indoles can be complex, it offers significant advantages in NMR spectroscopy, particularly in Transverse Relaxation-Optimized Spectroscopy (TROSY) experiments, leading to enhanced spectral resolution. diva-portal.org Synthetic routes to produce ¹³C-labeled fluoroindoles have been developed, sometimes utilizing ¹³CO₂ as the carbon source. diva-portal.org
Development of Novel Heterocyclic Systems and Fused Ring Structures
The reactivity of the indole ring in this compound allows for its use in the construction of novel heterocyclic and fused ring systems. rsc.orgnih.gov The indole nucleus can undergo various cyclization reactions, leading to the formation of more complex polycyclic structures. smolecule.com These reactions can be directed to different positions of the indole ring, depending on the reaction conditions and the nature of the substituents.
For example, the indole scaffold can be a starting point for the synthesis of β-carbolines, which are tricyclic compounds with a pyrido-indole ring system. rsc.org The development of such fused ring structures is of significant interest due to their prevalence in natural alkaloids and their diverse pharmacological activities. rsc.org
Integration into Solid-Phase Synthesis Methodologies
Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds for drug discovery and other applications. The indole scaffold, including derivatives like this compound, can be adapted for use in solid-phase synthesis. This involves attaching the indole unit to a solid support via a suitable linker, carrying out a series of reactions on the resin-bound substrate, and then cleaving the final product from the support.
This approach has been used to create diverse indole derivatives. researchgate.net The use of a traceless linker can be advantageous, as it leaves no residual atoms from the linker on the final molecule. researchgate.net Palladium-mediated coupling reactions are often employed in these synthetic strategies to build molecular complexity. researchgate.net
Design of Fluorescent Chemosensors and Molecular Probes based on the Indole Scaffold
The inherent fluorescence of the indole ring makes it an attractive scaffold for the design of chemosensors and molecular probes. rsc.orgresearchgate.net The photophysical properties of indole derivatives can be fine-tuned by the introduction of various substituents. rsc.org These molecules can be designed to interact with specific analytes, such as cations, anions, or neutral species, resulting in a measurable change in their fluorescence or color. rsc.orgresearchgate.net
The design of such probes often involves attaching a receptor unit to the indole fluorophore. The binding of an analyte to the receptor can modulate the electronic properties of the indole system, leading to a change in its emission spectrum. rsc.org The versatility of the indole scaffold allows for the creation of a wide range of sensors for applications in environmental monitoring, biological imaging, and diagnostics. rsc.orgresearchgate.net
Application in Coordination Chemistry as a Ligand
Indole and its derivatives can act as ligands in coordination chemistry, forming complexes with various metal ions. researchgate.netnih.gov The nitrogen atom in the pyrrole (B145914) ring and other potential donor atoms within the substituents can coordinate to a metal center. nih.goviucr.orgresearcher.life The resulting metal-organic frameworks (MOFs) or coordination polymers can have interesting structural and functional properties. nih.goviucr.orgresearcher.life
For instance, a compound containing a 5-fluoroindole moiety has been synthesized and proposed as a potential ligand for the construction of coordination polymers. nih.goviucr.orgresearcher.life The presence of two indole motifs in this particular ligand offers multiple potential coordination modes, which could lead to the formation of diverse and complex architectures. nih.goviucr.orgresearcher.life These materials can have applications in areas such as catalysis, gas storage, and sensing.
Future Perspectives and Emerging Research Directions in 5 Fluoro 3 Methoxy 1h Indole Chemistry
Development of Innovative and More Sustainable Synthetic Methodologies
The future synthesis of 5-fluoro-3-methoxy-1H-indole and its derivatives will increasingly focus on green and sustainable methods. Traditional multi-step syntheses often involve harsh reagents and generate significant waste. Emerging trends point towards the adoption of more environmentally benign approaches.
Key research directions include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of fluorinated indole (B1671886) derivatives. tandfonline.com
Catalytic C-H functionalization: Directing group-assisted C-H activation is a powerful tool for the regioselective introduction of substituents onto the indole core, minimizing the need for pre-functionalized starting materials. mdpi.comthieme-connect.com
Flow chemistry: Continuous flow reactors offer enhanced control over reaction parameters, leading to improved safety, scalability, and product purity.
Biocatalysis: The use of enzymes, such as tryptophan synthase, can facilitate the stereoselective synthesis of fluorinated tryptophan analogs from fluorinated indoles, offering a green alternative to traditional chemical methods. nih.govacs.org
Electrochemical synthesis: Electrochemical methods provide a green and efficient way to achieve dearomatization and functionalization of indoles under oxidant-free conditions. acs.org
Recent studies have highlighted the use of various catalysts to promote the synthesis of substituted indoles under milder and more sustainable conditions. For instance, organocatalysts like tetrabutylammonium (B224687) fluoride (B91410) trihydrate (TBAF·3H2O) and even common household ingredients like sodium lauryl sulfate (B86663) (SDS) have been shown to be effective. rsc.org The development of novel catalysts, including those based on nanoparticles and ionic liquids, is also a promising area of research. tandfonline.comrsc.org
Exploration of Advanced Regioselective and Stereoselective Functionalization Strategies
Achieving precise control over the position and stereochemistry of functional groups is crucial for tuning the biological activity and material properties of this compound derivatives.
Future research will likely focus on:
Regioselective C-H functionalization: While C3 functionalization of indoles is common, the development of methods for selective functionalization at other positions, such as C2, C4, C5, C6, and C7, remains a significant challenge. thieme-connect.combeilstein-journals.orgnih.gov The use of transient directing groups and the careful selection of catalysts and reaction conditions will be key to achieving this control. beilstein-journals.orgnih.gov
Stereoselective synthesis: The synthesis of enantiomerically pure indole derivatives is critical for many pharmaceutical applications. Future work will involve the development of new chiral catalysts and asymmetric hydrogenation methods to produce specific stereoisomers. chinesechemsoc.orgmdpi.com For example, iridium-catalyzed asymmetric hydrogenation has shown promise for the synthesis of chiral indolines. chinesechemsoc.org
Dearomative annulation reactions: These reactions provide a powerful way to construct complex, three-dimensional scaffolds from simple indole precursors. nih.gov The development of new annulation strategies will enable the synthesis of novel polycyclic indole derivatives with unique biological activities.
Synergistic Integration of Computational and Experimental Approaches for Rational Design
The integration of computational modeling with experimental synthesis and testing is becoming an indispensable tool for the rational design of new molecules. researchgate.net
This synergistic approach will be critical for:
Predicting reactivity and regioselectivity: Density functional theory (DFT) calculations can be used to predict the most likely sites of reaction on the indole ring, guiding the design of synthetic strategies. researchgate.netresearchgate.net
Structure-based drug design: Computational docking studies can predict how different this compound derivatives will bind to target proteins, allowing for the rational design of more potent and selective inhibitors. researchgate.nettandfonline.com The advent of advanced AI models like AlphaFold 3 will further enhance the ability to predict complex biomolecular interactions. isomorphiclabs.com
Predicting physicochemical properties: Computational methods can be used to predict properties such as lipophilicity and metabolic stability, which are crucial for drug development. vulcanchem.com
Discovery and Elucidation of Undiscovered Mechanistic Pathways in Biological Systems
Understanding how this compound and its derivatives interact with biological systems at a molecular level is essential for developing new therapeutic agents.
Future research in this area will involve:
Identifying novel biological targets: High-throughput screening and chemical proteomics approaches can be used to identify new protein targets for fluorinated indole derivatives.
Elucidating mechanisms of action: Detailed biochemical and biophysical studies will be needed to understand how these compounds modulate the activity of their targets. The fluorine atom can be a valuable probe for studying protein-ligand interactions using 19F NMR spectroscopy. diva-portal.org
Investigating metabolic pathways: Understanding how this compound is metabolized in the body is crucial for optimizing its pharmacokinetic properties. nih.govacs.org Studies have shown that some bacteria can incorporate fluorinated indoles into their metabolism to produce fluorinated tryptophan. nih.govacs.org
Design of Next-Generation Molecular Probes and Chemical Tools for Biological Research
The unique properties of the this compound scaffold make it an attractive platform for the development of new molecular probes and chemical tools.
Potential applications include:
Fluorescent probes: The indole ring is inherently fluorescent, and the introduction of a fluorine atom can further modulate its photophysical properties. ossila.com This makes these compounds promising candidates for the development of fluorescent probes for bioimaging applications. ossila.com
Photoaffinity labels: These tools can be used to identify the binding partners of a particular compound within a complex biological system.
Isotopically labeled compounds: The synthesis of isotopically labeled (e.g., with 13C, 19F, and 2H) this compound derivatives will be valuable for NMR-based studies of protein structure and dynamics. rsc.org
Expansion into Novel Areas of Chemical Biology and Materials Science
The versatility of the this compound scaffold opens up possibilities for its application in a wide range of fields beyond traditional medicinal chemistry.
Emerging areas of research include:
Chemical biology: Fluorinated indoles can be used to probe and manipulate biological processes in living cells. nih.govrsc.org For example, they can be used to study quorum sensing in bacteria or to develop new methods for the site-specific labeling of proteins.
Materials science: The incorporation of fluorinated indole units into polymers and other materials can lead to novel properties, such as enhanced thermal stability and specific electronic or optical characteristics. ossila.comresearchgate.net Fluorinated indole derivatives have potential applications in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com
Agrochemicals: The unique properties of fluorinated compounds make them attractive candidates for the development of new pesticides and herbicides. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-fluoro-3-methoxy-1H-indole, and how can reaction conditions be optimized?
- Answer : The synthesis often involves electrophilic substitution or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, fluorination can be achieved using Selectfluor, while methoxy groups are introduced via alkylation with methyl iodide. Optimization includes testing catalysts (e.g., iodine or FeCl₃ in acetonitrile), adjusting reaction temperatures (40–60°C), and using polar aprotic solvents like DMF or PEG-400. Column chromatography with gradients of ethyl acetate/hexane is critical for purification. Reaction yields improve with prolonged stirring (12–24 hours) .
Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?
- Answer :
- Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.3 ppm and methoxy groups at δ ~3.8 ppm). ¹⁹F NMR confirms fluorine substitution (δ -110 to -120 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight .
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX programs (SHELXL for refinement, SHELXS for solution) resolves bond lengths and angles. ORTEP-3 visualizes thermal ellipsoids and molecular geometry .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for fluorinated indole derivatives, and how are they addressed?
- Answer : Fluorine’s high electron density can cause disorder in crystal lattices, complicating refinement. Twinning or poor diffraction may occur due to molecular flexibility. Strategies include:
- Using high-resolution data (≤1.0 Å) and SHELXL’s TWIN/BASF commands for twinned structures.
- Applying anisotropic displacement parameters and restraints for disordered regions.
- Validating with PLATON’s ADDSYM to check for missed symmetry .
Q. How can conflicting spectral data during synthesis be analyzed to confirm structural integrity?
- Answer : Cross-validation is key:
- Compare ¹H-¹³C HSQC/HMBC NMR to confirm carbon-proton connectivity.
- Use 2D NOESY to resolve overlapping proton signals (e.g., aromatic vs. methoxy protons).
- Analyze TLC spots under UV and iodine vapor to detect impurities.
- Replicate HRMS under ESI+ or MALDI conditions to confirm molecular ion peaks .
Q. What strategies enhance regioselectivity when introducing fluorine and methoxy groups into the indole ring?
- Answer :
- Fluorination : Electrophilic fluorination at the 5-position is favored due to indole’s electron-rich C3/C5 sites. Use directing groups (e.g., esters) to control substitution .
- Methoxylation : Protect reactive sites (e.g., NH with Boc groups) before alkylation. Optimize base strength (e.g., NaH vs. K₂CO₃) to minimize side reactions .
- Catalyst Screening : Iodine in acetonitrile improves yields for methoxy-substituted indoles, while FeCl₃ enhances fluorinated derivatives .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between computational and experimental bond lengths in fluorinated indoles?
- Answer :
- Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with SXRD data. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions.
- Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular forces influencing bond distortions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
